Ethoxzolamide
Beschreibung
This compound is a sulfonamide used as diuretic and in glaucoma. It inhibits carbonic anhydrase activity in proximal renal tubules to decrease reabsorption of water, sodium, potassium, bicarbonate. Its pharmacological activity thus confers the risk for hypokalemia.
This compound is a sulfonamide and carbonic anhydrase (CA) inhibitor with diuretic and anti-glaucoma activity. In the eye, this compound inhibits CA, thereby decreasing the secretion of aqueous humor. This may relieve intraocular pressure. Also, this agent prevents reabsorption of bicarbonate and sodium in the proximal convoluted tubule thereby producing a mild diuresis.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
A carbonic anhydrase inhibitor used as diuretic and in glaucoma. It may cause hypokalemia.
See also: Xipamide (related); Dichlorphenamide (related); Benzolamide (related).
Eigenschaften
IUPAC Name |
6-ethoxy-1,3-benzothiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZWUKMCLIBBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023021 | |
| Record name | Ethoxzolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethoxzolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER, Water solubility = 40 mg/l @ 25 deg, 6.88e-01 g/L | |
| Record name | SID855751 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Ethoxzolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHOXZOLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethoxzolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM ETHYL ACETATE + SKELLYSOLVE B, WHITE OR SLIGHTLY YELLOW CRYSTALLINE POWDER | |
CAS No. |
452-35-7 | |
| Record name | Ethoxzolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxzolamide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxzolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ethoxzolamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethoxzolamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethoxzolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethoxybenzothiazole-2-sulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOXZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z52H4811WX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHOXZOLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethoxzolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188-190.5, 188-190.5 °C, 189 °C | |
| Record name | Ethoxzolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00311 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHOXZOLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethoxzolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ethoxzolamide's Mechanism of Action on Carbonic Anhydrases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular and thermodynamic mechanisms by which ethoxzolamide inhibits carbonic anhydrases (CAs). It details the specific interactions within the enzyme's active site, presents quantitative data on its inhibitory potency and binding thermodynamics, and outlines the experimental protocols used to derive this information.
Introduction to Carbonic Anhydrases and this compound
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in numerous physiological processes.[1] Their primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This reaction is fundamental to pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[1][3] In humans, there are 12 catalytically active CA isoforms, which are expressed in various tissues and cellular compartments.[1]
This compound (6-ethoxy-1,3-benzothiazole-2-sulfonamide) is a potent sulfonamide-based inhibitor of carbonic anhydrases.[4][5] Clinically, it has been used as a diuretic and for the management of glaucoma.[4][6] Its therapeutic effects stem from the inhibition of specific CA isozymes, which, for example, reduces the secretion of aqueous humor in the eye, thereby lowering intraocular pressure.[6][7] Understanding the precise mechanism of its action is crucial for the rational design of new, more selective, and potent CA inhibitors for various therapeutic applications.[5]
The Core Mechanism of Inhibition
The inhibitory action of this compound, like other sulfonamides, is a direct competitive interaction at the enzyme's active site, centered on the catalytic zinc ion (Zn²⁺).
The Catalytic Cycle of Carbonic Anhydrase
The catalytic activity of α-CAs involves a two-step "ping-pong" mechanism. The active form of the enzyme features a zinc-bound hydroxide ion (CA-Zn²⁺-OH⁻).
-
CO₂ Hydration: The potent nucleophile, the zinc-bound hydroxide, attacks the carbon atom of a CO₂ molecule that has entered the active site. This forms a zinc-coordinated bicarbonate ion.[8]
-
Regeneration: The bicarbonate is then displaced by a water molecule, releasing the bicarbonate product and forming a zinc-bound water species (CA-Zn²⁺-H₂O). To regenerate the active form, this water molecule must be deprotonated. This final, rate-limiting step is facilitated by a proton shuttle, often the side chain of a histidine residue (His64 in hCA II), which transfers the proton to the surrounding buffer.[9]
This compound Binding and Active Site Interactions
This compound functions as a potent inhibitor by mimicking the transition state of the CO₂ hydration reaction. The core of its inhibitory mechanism involves the coordination of its sulfonamide group to the active site's zinc ion.
Thermodynamics of Binding: The binding event is not a simple one-step process. It involves linked protonation reactions that must be accounted for to understand the intrinsic thermodynamics.[1]
-
The sulfonamide group (-SO₂NH₂) of this compound must first be deprotonated to its anionic form (-SO₂NH⁻).[1]
-
Concurrently, the zinc-bound hydroxide in the active enzyme must be protonated to form a water molecule (CA-Zn²⁺-H₂O).[1]
The deprotonated, anionic sulfonamide then binds to the tetrahedral coordination sphere of the Zn²⁺ ion, displacing the water molecule.[1][9] This binding is extremely tight and effectively locks the enzyme in an inactive state, preventing it from participating in the catalytic cycle.
Structural Insights from X-ray Crystallography: The crystal structure of this compound complexed with human carbonic anhydrase II (hCA II) reveals key interactions that stabilize the enzyme-inhibitor complex.[5] The sulfonamide nitrogen atom binds directly to the zinc ion.[5][10] Additionally, the sulfonamide's oxygen atoms form crucial hydrogen bonds with the backbone amide of Threonine 199 (Thr199). The ethoxy and benzothiazole groups of this compound engage in van der Waals interactions with hydrophobic and hydrophilic residues lining the active site cavity, including Gln92, Val121, Phe131, Leu198, and Pro202.[5][9] The interaction with Gln92 is particularly important for achieving tight binding.[5]
Caption: Fig 1. CA II catalytic cycle and its inhibition by this compound.
Quantitative Data on this compound Inhibition
The potency of this compound varies among the different carbonic anhydrase isozymes. The following tables summarize key quantitative data from inhibition and thermodynamic studies.
Table 1: Inhibition and Dissociation Constants of this compound for Human CA Isozymes
| Isozyme | Constant Type | Value | Conditions | Reference |
|---|---|---|---|---|
| hCA I | KD | 1.7 nM | ESI-MS | [11] |
| hCA II | Ki | 12 nM | CO₂ Hydration Assay | [5] |
| hCA IV | Ki | 93 nM | CO₂ Hydration Assay | [12] |
| hCA IX | Ki | 25 nM | CO₂ Hydration Assay | [5] |
| hCA XII | Ki | 5.7 nM | CO₂ Hydration Assay | [5] |
| hCA XIII | Kd | 12 nM | Isothermal Titration Calorimetry |[1] |
Table 2: Intrinsic Thermodynamics of this compound Binding to hCA XIII
| Thermodynamic Parameter | Value | Units | Conditions | Reference |
|---|---|---|---|---|
| Intrinsic Gibbs Free Energy (ΔGintr) | -50.2 | kJ/mol | pH 7.0, 25°C | [1] |
| Intrinsic Enthalpy (ΔHintr) | -42.1 | kJ/mol | pH 7.0, 25°C | [1] |
| Intrinsic Entropy (TΔSintr) | 8.1 | kJ/mol | pH 7.0, 25°C | [1] |
| Intrinsic Heat Capacity (ΔCp,intr) | -980 | J/(mol·K) | pH 7.0, 25°C |[1] |
Note: Intrinsic parameters are corrected for the energies of linked protonation reactions to reflect the true binding event.[1]
Experimental Protocols
The characterization of this compound's inhibitory activity relies on several key biophysical and biochemical techniques.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of CAs and determining the inhibition constants (Ki) for inhibitors.
Principle: This kinetic assay follows the pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., phenol red) is used in a low-concentration buffer solution.[13] The reaction is initiated by rapidly mixing a CO₂-saturated solution with the enzyme solution. The resulting drop in pH, caused by the production of protons, changes the absorbance of the indicator, which is monitored over a short timescale (milliseconds to seconds) by a spectrophotometer.[13][14]
Methodology:
-
Reagent Preparation: Prepare a buffered solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red) and maintain a constant ionic strength (e.g., with 20 mM NaBF₄).[13] Prepare stock solutions of the purified CA enzyme and the inhibitor (this compound) in a suitable solvent (e.g., DMSO).
-
Instrument Setup: A stopped-flow instrument, which allows for the rapid mixing of two solutions and immediate spectrophotometric measurement, is used. The instrument is thermostatted, typically at 25°C.
-
Measurement of Catalytic Rate: The enzyme solution is mixed with a CO₂-saturated water solution. The initial rate of change in absorbance at the indicator's maximum wavelength (e.g., 557 nm for phenol red) is recorded.[13] This is repeated for various CO₂ concentrations to determine the enzyme's kinetic parameters (Km and kcat).
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of this compound. The CO₂ hydration reaction is then initiated, and the inhibited reaction rates are measured.
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the rate data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the heat changes associated with a binding event, allowing for the determination of all thermodynamic binding parameters in a single experiment.
Principle: ITC measures the heat released (exothermic) or absorbed (endothermic) when a ligand (this compound) is titrated into a solution containing a macromolecule (carbonic anhydrase).[1]
Methodology:
-
Sample Preparation: Purified hCA is placed in the sample cell of the calorimeter. This compound is loaded into the titration syringe. Both solutions must be in identical, well-matched buffer systems to minimize heats of dilution.[1]
-
Titration: A series of small, precise injections of the this compound solution are made into the hCA solution at a constant temperature.
-
Heat Measurement: The instrument's feedback system measures the power required to maintain a zero temperature difference between the sample cell and a reference cell. Each injection produces a heat pulse that is integrated to determine the heat change for that injection.[15]
-
Data Analysis: The resulting data (heat per injection vs. molar ratio of ligand to protein) are fitted to a binding model. This fit yields the binding constant (Ka, from which Kd is calculated), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[1] By performing the experiment at different pH values and temperatures, the intrinsic thermodynamic parameters can be dissected from the effects of linked protonations.[1][15]
Caption: Fig 2. Workflow for determining Kᵢ using the stopped-flow assay.
X-ray Crystallography
This technique provides high-resolution, three-dimensional structural information of the enzyme-inhibitor complex, revealing the precise atomic-level interactions.
Methodology:
-
Crystallization: Highly purified and concentrated carbonic anhydrase is crystallized, typically using vapor diffusion methods.[8]
-
Soaking or Co-crystallization: this compound is introduced to the protein crystals by soaking the pre-formed crystals in a solution containing the inhibitor. Alternatively, the protein and inhibitor can be mixed prior to crystallization (co-crystallization).[8]
-
Data Collection: The inhibitor-bound crystal is flash-cooled in a cryoprotectant and exposed to a high-intensity X-ray beam. The X-rays are diffracted by the crystal lattice, producing a diffraction pattern that is recorded by a detector.[8]
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the unit cell. A molecular model is built into this map and refined to produce the final atomic coordinates of the complex, showing how this compound is oriented in the active site and which residues it interacts with.[5][10]
Conclusion
The mechanism of action of this compound on carbonic anhydrases is a well-characterized, potent, and competitive inhibition process. It binds directly to the catalytic zinc ion via its deprotonated sulfonamide group, mimicking the enzymatic transition state. Its high affinity is further stabilized by a network of hydrogen bonds and hydrophobic interactions with active site residues, most notably Thr199 and Gln92. Quantitative analysis has revealed its varying potency against different CA isozymes and has detailed the intrinsic thermodynamics of the binding event. The collective knowledge derived from kinetic, thermodynamic, and structural studies provides a comprehensive blueprint of its inhibitory action, which continues to inform the development of next-generation, isozyme-selective carbonic anhydrase inhibitors.
References
- 1. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Carbonic anhydrase inhibitors: the X-ray crystal structure of this compound complexed to human isoform II reveals the importance of thr200 and gln92 for obtaining tight-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 15. researchgate.net [researchgate.net]
Ethoxzolamide as a Carbonic Anhydrase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxzolamide, a member of the sulfonamide class of drugs, is a potent inhibitor of carbonic anhydrase (CA), a family of metalloenzymes crucial to various physiological processes. This technical guide provides an in-depth analysis of this compound's role as a carbonic anhydrase inhibitor, detailing its mechanism of action, isoform-specific inhibition, and the experimental methodologies used to characterize its binding and activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to processes such as pH regulation, CO2 transport, electrolyte secretion, and biosynthesis.[2] Given their physiological significance, CAs are important therapeutic targets for a range of conditions, including glaucoma, edema, epilepsy, and altitude sickness.[3][4]
This compound (6-ethoxy-1,3-benzothiazole-2-sulfonamide) is a well-characterized carbonic anhydrase inhibitor (CAI) that has been utilized for its diuretic and antiglaucoma properties.[5][6] Its efficacy stems from its ability to bind to the active site of carbonic anhydrase, thereby impeding its catalytic function.[7] This guide will explore the molecular interactions, quantitative inhibition data, and experimental protocols that define this compound's role as a potent CAI.
Mechanism of Action
The inhibitory action of this compound, like other sulfonamides, targets the zinc ion (Zn²⁺) located within the active site of the carbonic anhydrase enzyme. The catalytic mechanism of CA involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule.
This compound inhibits this process through the following steps:
-
Binding to the Active Site: The deprotonated sulfonamide group of this compound coordinates directly with the Zn²⁺ ion in the active site.[2]
-
Displacement of Water/Hydroxide: This binding event displaces the catalytically essential water molecule or hydroxide ion.
-
Formation of a Stable Adduct: The inhibitor forms a stable, tetrahedral adduct with the zinc ion.
-
Hydrogen Bonding Network: The this compound molecule is further stabilized within the active site through a network of hydrogen bonds with amino acid residues, such as Thr199 and Gln92 in human carbonic anhydrase II (hCA II).[8]
This binding effectively blocks the entry of substrate (CO₂) and prevents the regeneration of the zinc-bound hydroxide, thus inhibiting the enzyme's catalytic activity.
Figure 1: Mechanism of this compound Inhibition.
Quantitative Inhibition Data
The inhibitory potency of this compound varies among the different carbonic anhydrase isoforms. This selectivity is crucial for targeted drug design. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key quantitative metrics used to evaluate the efficacy of inhibitors. A lower Kᵢ or IC₅₀ value indicates a more potent inhibitor.
| Isoform | Inhibition Constant (Kᵢ) (nM) | IC₅₀ (µM) | Reference(s) |
| hCA I | 84.1 - 2327 | - | [9] |
| hCA II | 7.8 - 369 | 0.09 - 0.8 | [9][10] |
| hCA VII | Low nanomolar | - | [9] |
| hCA IX | 3.7 - 295.6 | - | [9] |
| hCA XIII | - | - | [2] |
| Bovine CA II | - | - |
Note: Inhibition constants can vary based on experimental conditions.
Experimental Protocols
The characterization of this compound's interaction with carbonic anhydrase relies on a variety of biophysical and biochemical assays. The following are detailed methodologies for key experiments.
Carbonic Anhydrase Activity Assay (Stopped-Flow)
This assay measures the kinetics of the CO₂ hydration reaction and its inhibition.
Principle: A stopped-flow instrument rapidly mixes a CO₂ solution with a buffer containing a pH indicator and the carbonic anhydrase enzyme. The change in pH due to the enzymatic reaction is monitored spectrophotometrically over time. The presence of an inhibitor like this compound will slow the rate of this pH change.
Protocol:
-
Reagent Preparation:
-
Buffer A: pH 7.5 buffer (e.g., 10 mM HEPES, 100 mM Na₂SO₄) containing a pH indicator (e.g., p-nitrophenol).
-
Buffer B: The same buffer as A, but saturated with CO₂.
-
Enzyme Solution: A stock solution of purified carbonic anhydrase in Buffer A.
-
Inhibitor Solution: A stock solution of this compound in a suitable solvent (e.g., DMSO), serially diluted to the desired concentrations.
-
-
Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of this compound for a defined period to allow for binding.
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the CO₂-saturated Buffer B.
-
Load the other syringe with the enzyme-inhibitor mixture in Buffer A.
-
Initiate rapid mixing. The final reaction mixture will contain the enzyme, inhibitor, CO₂, and pH indicator.
-
Monitor the change in absorbance of the pH indicator at its λmax over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the slope of the absorbance change.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
-
Figure 2: Stopped-Flow Assay Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an inhibitor to its target enzyme, providing a complete thermodynamic profile of the interaction.[2]
Principle: A solution of the inhibitor is titrated into a solution containing the carbonic anhydrase enzyme in a microcalorimeter. The heat released or absorbed upon binding is measured for each injection.
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified carbonic anhydrase (typically 10-50 µM) in a suitable buffer (e.g., phosphate or Tris buffer).
-
Prepare a solution of this compound (typically 100-500 µM) in the same buffer. Degas both solutions to prevent air bubbles.
-
-
ITC Instrument Setup:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe tip, which is typically discarded from the data analysis.
-
Carry out a series of small, sequential injections (e.g., 2-10 µL each) of the this compound solution into the enzyme solution.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.[2]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Shift Assay for Exploring Interactions Between Fatty Acid–Binding Protein and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Carbonic anhydrase inhibitors: the X-ray crystal structure of this compound complexed to human isoform II reveals the importance of thr200 and gln92 for obtaining tight-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethoxzolamide Target Validation in Novel Therapeutic Areas: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethoxzolamide, a well-established carbonic anhydrase inhibitor, has long been utilized in the management of glaucoma, duodenal ulcers, and epilepsy. Its mechanism of action, centered on the inhibition of carbonic anhydrase enzymes, presents a compelling rationale for its exploration in new therapeutic landscapes. This technical guide provides a comprehensive overview of the target validation for this compound in three key emerging areas: infectious diseases, neurological disorders, and oncology. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to equip researchers and drug development professionals with the foundational knowledge to further investigate and potentially repurpose this compound for these novel indications.
Core Mechanism of Action
This compound is a sulfonamide that acts as a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This fundamental reaction is crucial for a variety of physiological processes, including pH regulation, ion transport, and fluid balance. This compound's therapeutic effects in its established indications stem from the inhibition of specific CA isoforms, leading to reduced aqueous humor production in the eye, decreased gastric acid secretion, and modulation of neuronal excitability.[1][2] The exploration of this compound in novel therapeutic areas is predicated on its ability to inhibit CA isoforms that are critical for the pathophysiology of various diseases.
Novel Therapeutic Area: Infectious Diseases
Recent studies have highlighted the potential of this compound as an antimicrobial agent against several pathogenic bacteria that rely on carbonic anhydrases for their survival and virulence.
Target Pathogens and Rationale
-
Mycobacterium tuberculosis: The causative agent of tuberculosis, M. tuberculosis, possesses three β-carbonic anhydrases (CanA, CanB, and CanC) that are essential for its pH homeostasis and survival within the host macrophage. This compound has been shown to inhibit these enzymes and disrupt a key virulence-regulating signaling pathway, PhoPR.[3]
-
Helicobacter pylori: This bacterium, a primary cause of peptic ulcers and a risk factor for gastric cancer, expresses both α- and β-carbonic anhydrases that are crucial for its colonization of the acidic gastric environment.[4] this compound has demonstrated bactericidal activity against H. pylori, including strains resistant to conventional antibiotics.[4]
-
Neisseria gonorrhoeae: The etiological agent of gonorrhea, N. gonorrhoeae, has a carbonic anhydrase (NgCA) that has been validated as a novel drug target. This compound exhibits potent anti-gonococcal activity.[1]
Quantitative Data: In Vitro Efficacy
| Pathogen | Target Enzyme(s) | Parameter | Value | Reference(s) |
| Mycobacterium tuberculosis | CanA, CanB, CanC | Ki (CanA) | ~1.03 µM | [3] |
| Ki (CanB) | ~27 nM | [3] | ||
| Ki (CanC) | ~0.594 µM | [3] | ||
| PhoPR regulon | EC50 | 5.6 µM | [5] | |
| Helicobacter pylori | α-CA, β-CA | MIC (Strain P12) | Not specified | [4] |
| MBC (Strain P12) | Not specified | [4] | ||
| Neisseria gonorrhoeae | NgCA | Ki | 94 nM | [1][2][3][6] |
| MIC50 | 0.125 µg/mL | [1] | ||
| MIC90 | 0.25 µg/mL | [7] |
Key Experimental Protocols
2.3.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for H. pylori
-
Bacterial Strains and Growth Conditions: H. pylori strains (e.g., P12, SS1, 26695) are grown on horse blood agar (HBA) plates under microaerophilic conditions (10% CO₂, 5% O₂, 85% N₂) at 37°C for 48-72 hours. Liquid cultures are grown in Brucella broth supplemented with 10% fetal bovine serum (FBS).[4][8]
-
MIC Determination (Broth Microdilution):
-
Prepare a bacterial suspension in Brucella broth to an OD₆₀₀ of 0.05.
-
In a 96-well plate, prepare serial dilutions of this compound (e.g., 0-15 mM).
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate under microaerophilic conditions at 37°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[8]
-
-
MBC Determination:
-
From the wells of the MIC assay showing no growth, aliquot a small volume (e.g., 10 µL) and plate onto HBA plates.
-
Incubate the plates under microaerophilic conditions at 37°C for 3-5 days.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[8]
-
2.3.2. M. tuberculosis Intracellular Growth Assay in Macrophages
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are seeded in 24-well plates in DMEM supplemented with 10% FBS.[5]
-
Infection:
-
M. tuberculosis (e.g., CDC1551) is grown to mid-log phase.
-
Macrophages are infected at a multiplicity of infection (MOI) of 1:1.[5]
-
After a 4-hour incubation to allow for phagocytosis, extracellular bacteria are removed by washing with PBS.
-
-
Treatment: Infected macrophages are treated with this compound (e.g., 80 µM) or vehicle control (DMSO). The treatment is replenished every 2 days.[5]
-
Quantification of Intracellular Bacteria:
-
At various time points (e.g., days 3, 6, and 9 post-infection), the macrophages are lysed with 0.1% Triton X-100.[5]
-
The cell lysates are serially diluted and plated on Middlebrook 7H10 agar plates.
-
Colony-forming units (CFUs) are counted after incubation at 37°C for 3-4 weeks to determine the intracellular bacterial load.
-
Signaling Pathway: M. tuberculosis PhoPR Regulon Inhibition
The PhoPR two-component system is a key regulator of virulence in M. tuberculosis, responding to acidic pH within the macrophage phagosome. This compound's inhibition of mycobacterial carbonic anhydrases is thought to disrupt the pathogen's ability to sense and respond to the host environment, leading to the downregulation of the PhoPR regulon. This, in turn, inhibits the expression of virulence factors, including the ESX-1 secretion system, thereby attenuating the pathogen's ability to replicate within macrophages.[1][9]
Novel Therapeutic Area: Neurological Disorders
Recent preclinical evidence suggests a neuroprotective role for this compound in the context of acute brain injury, specifically intracerebral hemorrhage (ICH).
Target Indication and Rationale
-
Intracerebral Hemorrhage (ICH): A devastating form of stroke with high mortality and morbidity. The secondary brain injury following ICH involves oxidative stress, inflammation, and apoptosis. Carbonic anhydrase inhibitors, including this compound, are being investigated for their potential to mitigate these damaging processes. A recent study has shown that this compound can exert antioxidant, anti-inflammatory, and anti-apoptotic effects in a mouse model of ICH, potentially through the activation of the Keap1/Nrf2 pathway.[10]
Quantitative Data: Preclinical Efficacy in a Mouse Model of ICH
| Parameter | Effect of this compound (50-100 mg/kg) | Reference(s) |
| Brain Water Content | Dose-dependent decrease | [11] |
| Neurological Deficit Score (mNSS) | Dose-dependent improvement | [10] |
| Pro-apoptotic Protein Expression (Bax, Cleaved Caspase-3) | Dose-dependent decrease | [11] |
| Anti-apoptotic Protein Expression (Bcl-2) | Dose-dependent increase | [11] |
| Oxidative Stress Markers (e.g., MDA) | Decrease | [12] |
| Antioxidant Factors (e.g., SOD, GSH) | Increase | [12] |
| Pro-inflammatory Factors | Decrease | [10] |
| Microglial Activation (Iba-1 positivity) | Decrease | [10] |
Key Experimental Protocol
3.3.1. Autologous Blood Injection Model of Intracerebral Hemorrhage in Mice
-
Animal Model: Adult male C57BL/6 mice are used. All procedures are approved by an Institutional Animal Care and Use Committee.[11][13]
-
Surgical Procedure:
-
Mice are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
A small burr hole is drilled in the skull over the striatum at specific stereotactic coordinates.
-
A volume of autologous blood (e.g., 50 µL), drawn from the tail artery, is slowly infused into the striatum using a microinjection pump.[13]
-
The needle is left in place for a few minutes to prevent backflow, then slowly withdrawn. The burr hole is sealed, and the incision is sutured.
-
-
Treatment: this compound (e.g., 50 or 100 mg/kg) or vehicle is administered intraperitoneally at a specified time point after ICH induction (e.g., 2 hours).[11]
-
Outcome Measures:
-
Neurological Deficit Scoring: A battery of behavioral tests (e.g., modified Neurological Severity Score - mNSS) is performed at various time points to assess motor and sensory function.
-
Brain Water Content: At the end of the experiment, brains are harvested, and the wet and dry weights are measured to calculate the percentage of water content, an indicator of cerebral edema.[11]
-
Histology and Immunohistochemistry: Brain sections are stained (e.g., with H&E, Nissl) to assess lesion volume and neuronal damage. Immunohistochemistry is used to measure markers of apoptosis (e.g., cleaved caspase-3), and neuroinflammation (e.g., Iba-1 for microglia).[11]
-
Biochemical Assays: Brain tissue homogenates are used to measure levels of oxidative stress markers (e.g., malondialdehyde - MDA), antioxidant enzymes (e.g., superoxide dismutase - SOD), and inflammatory cytokines via ELISA or Western blotting.[12]
-
Signaling Pathway: Keap1/Nrf2 Activation
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes. This compound is proposed to activate this pathway by docking with the Nrf2-binding domain of Keap1, thereby promoting Nrf2-mediated transcription of antioxidant enzymes and exerting its neuroprotective effects in ICH.[10][12]
Novel Therapeutic Area: Oncology
The acidic tumor microenvironment is a hallmark of many cancers and is associated with tumor progression, metastasis, and resistance to therapy. Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are key players in maintaining this acidic milieu. While direct evidence for this compound in cancer treatment is still emerging, its established role as a carbonic anhydrase inhibitor provides a strong rationale for its investigation.
Target Rationale
-
Hypoxic Tumors: In the low-oxygen (hypoxic) environment of solid tumors, cancer cells upregulate the expression of CA IX and CA XII. These enzymes help maintain a relatively alkaline intracellular pH, which is favorable for cell survival and proliferation, while contributing to the acidification of the extracellular space. This acidic microenvironment promotes tumor invasion and metastasis and can reduce the efficacy of certain chemotherapeutic agents. Inhibition of CA IX and CA XII by agents like this compound is therefore a promising strategy to disrupt tumor pH regulation and potentially enhance the efficacy of other cancer therapies.[6][14][15]
Quantitative Data: Inhibition of Cancer-Associated Carbonic Anhydrases
No specific quantitative data for this compound was found in the search results. The table below is a placeholder for future research findings.
| Cancer Type | Cell Line | Parameter | Value | Reference(s) |
| Breast Cancer | e.g., MCF-7, MDA-MB-231 | IC50 | TBD | |
| Lung Cancer | e.g., A549, H1299 | IC50 | TBD | |
| Glioblastoma | e.g., U87, T98G | IC50 | TBD |
Key Experimental Protocol
4.3.1. Cancer Cell Viability Assay
-
Cell Lines: A panel of cancer cell lines relevant to the tumor type of interest (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549, NCI-H23; glioblastoma: U87MG, T98G) are used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics, under standard (normoxic) or hypoxic (e.g., 1% O₂) conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
Viability Assessment (MTT Assay):
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Signaling Pathway: Disruption of pH Homeostasis in Hypoxic Tumors
In hypoxic tumors, the transcription factor HIF-1α is stabilized and induces the expression of CA IX and CA XII. These enzymes on the cell surface catalyze the hydration of CO₂, leading to an increase in extracellular protons (acidification) and intracellular bicarbonate. The bicarbonate is then used by other transporters to maintain a more alkaline intracellular pH, which promotes cancer cell survival and proliferation. By inhibiting CA IX and CA XII, this compound can disrupt this pH-regulating mechanism, leading to intracellular acidification and a less acidic tumor microenvironment, which can inhibit tumor growth and enhance the efficacy of chemotherapy.
Conclusion and Future Directions
The existing body of evidence strongly supports the validation of this compound's target, carbonic anhydrase, in novel therapeutic areas beyond its current clinical use. In infectious diseases, this compound demonstrates potent in vitro activity against key pathogens, warranting further investigation in preclinical models of infection. In the realm of neurological disorders, the neuroprotective effects observed in a model of intracerebral hemorrhage are promising and suggest a potential role for this compound in acute brain injury. While direct evidence for this compound in oncology is still in its nascent stages, the critical role of carbonic anhydrases IX and XII in tumor biology provides a solid foundation for its evaluation as a potential anti-cancer agent, possibly in combination with existing therapies.
Future research should focus on:
-
In vivo efficacy studies in animal models for the identified infectious diseases.
-
Pharmacokinetic and pharmacodynamic studies to determine optimal dosing regimens for these new indications.
-
Head-to-head comparisons with other carbonic anhydrase inhibitors to assess relative potency and selectivity.
-
Investigation of this compound's efficacy in various cancer models , both as a monotherapy and in combination with standard-of-care treatments.
-
Elucidation of the detailed molecular mechanisms underlying this compound's effects in these novel therapeutic contexts.
This in-depth technical guide serves as a catalyst for further exploration, providing the necessary data and methodologies to advance the repurposing of this compound for the potential benefit of patients with unmet medical needs.
References
- 1. The Carbonic Anhydrase Inhibitor this compound Inhibits the Mycobacterium tuberculosis PhoPR Regulon and Esx-1 Secretion and Attenuates Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aac.asm.org [aac.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Carbonic Anhydrase Inhibitor this compound Inhibits the Mycobacterium tuberculosis PhoPR Regulon and Esx-1 Secretion and Attenuates Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular landscapes of glioblastoma cell lines revealed a group of patients that do not benefit from WWOX tumor suppressor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon dioxide regulates Mycobacterium tuberculosis PhoPR signaling and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Correlation between carbonic anhydrase IX (CA-9), XII (CA-12) and hypoxia inducible factor-2α (HIF-2α) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethoxzolamide: A Technical Guide to Solubility and Stability in Physiological Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxzolamide, a carbonic anhydrase inhibitor, is a weakly acidic sulfonamide with limited aqueous solubility. This technical guide provides a comprehensive overview of the critical aspects of this compound's solubility and stability in physiological buffers, essential for preclinical and formulation development. While specific experimental data for this compound in a range of physiological buffers is limited in publicly available literature, this document consolidates known physicochemical properties and outlines detailed experimental protocols for determining its solubility and stability profiles. Furthermore, it presents a logical framework for assessing degradation pathways, providing a valuable resource for researchers in this field.
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical characteristics is paramount for any formulation strategy. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₃S₂ | [1] |
| Molecular Weight | 258.31 g/mol | [1] |
| pKa (Strongest Acidic) | 7.51 | [2] |
| Water Solubility | 0.688 mg/mL | [2] |
| Solubility at pH 7.4 | >38.7 µg/mL | [3][4] |
| LogP | 1.87 | [2] |
Solubility of this compound in Physiological Buffers
Experimental Protocol: Shake-Flask Method for Solubility Determination
The recommended method for determining the thermodynamic solubility of this compound in various physiological buffers is the shake-flask method.[5][6][7]
Objective: To determine the equilibrium solubility of this compound in a specific physiological buffer at a controlled temperature.
Materials:
-
This compound powder
-
Physiological buffers of interest (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Tris-HCl pH 7.4, Bicarbonate buffer pH 7.4)
-
Calibrated pH meter
-
Shaking incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the physiological buffer in a sealed container.
-
Equilibration: Place the containers in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: Centrifuge the samples at a high speed to pellet the excess undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC method.
-
Data Analysis: The determined concentration represents the equilibrium solubility of this compound in the tested buffer at the specified temperature.
Experimental workflow for the shake-flask solubility assay.
Stability of this compound in Physiological Buffers
The stability of this compound in aqueous solutions is crucial for its therapeutic efficacy and safety. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. While a study on a hydroxyethoxy derivative of this compound suggests that it is most stable at pH 4-5.5, specific stability data for this compound in various physiological buffers is not extensively documented.[8]
Experimental Protocol: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is essential to accurately quantify the remaining this compound and detect any degradation products over time.
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Method Development Outline:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized to achieve good separation.[9][10]
-
Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance (e.g., 254 nm).[9]
-
Forced Degradation: To ensure the method is stability-indicating, forced degradation studies should be performed.[11][12] This involves subjecting this compound solutions to stress conditions to generate degradation products.
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.[11]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.[11]
-
Oxidation: 1% H₂O₂ at room temperature for 30 minutes.[11]
-
Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 70°C).
-
Photodegradation: Exposing the solution to UV light.[13]
The developed HPLC method should be able to resolve the intact this compound peak from all peaks generated during the forced degradation studies.
Workflow for forced degradation studies.
Potential Degradation Pathway of this compound
Based on the chemical structure of this compound (a benzothiazole sulfonamide) and known degradation pathways of similar compounds, a plausible degradation pathway involves the hydrolysis of the sulfonamide group. This is a common degradation route for sulfonamide-containing drugs.
The primary degradation product of a related compound, 6-hydroxyethoxy-2-benzothiazole sulfonamide, was identified as having a hydroxyl group substituting the -SO₂NH₂ group.[8] It is reasonable to hypothesize a similar pathway for this compound, especially under hydrolytic stress conditions (acidic or basic).
Hypothetical degradation pathway of this compound.
Note: This proposed pathway is hypothetical and requires experimental confirmation through techniques such as mass spectrometry to identify the actual degradation products.
Conclusion
This technical guide consolidates the available physicochemical data for this compound and provides detailed experimental protocols for determining its solubility and stability in physiological buffers. While there is a need for more specific research on this compound's behavior in various buffer systems, the methodologies and frameworks presented here offer a robust starting point for researchers and drug development professionals. A thorough understanding and experimental determination of these properties are critical for the successful formulation and development of this compound-based therapeutics.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Stability studies of topical carbonic anhydrase inhibitor 6-hydroxyethoxy-2-benzothiazole sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijrpp.com [ijrpp.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. researchgate.net [researchgate.net]
Initial Screening of Ethoxzolamide for Off-Target Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxzolamide is a potent sulfonamide-based inhibitor of carbonic anhydrases (CAs), with established therapeutic applications. As with any small molecule therapeutic, a thorough understanding of its selectivity profile is paramount for predicting potential off-target liabilities and ensuring clinical safety. This technical guide provides a framework for the initial screening of this compound for off-target effects. While comprehensive public data on broad off-target screening for this compound is limited, this guide consolidates available information on its primary targets, outlines detailed experimental protocols for key screening assays, and discusses the role of computational prediction in assessing off-target interactions.
Introduction to this compound and Off-Target Effects
This compound (6-ethoxy-1,3-benzothiazole-2-sulfonamide) is a member of the sulfonamide class of drugs and is a well-characterized inhibitor of carbonic anhydrases.[1] Its primary mechanism of action involves the reversible inhibition of CA enzymes, which play crucial roles in various physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2] Consequently, this compound has been utilized in the management of glaucoma, edema, and other conditions.[1]
However, the therapeutic efficacy of a drug is intrinsically linked to its selectivity. Off-target effects, the unintended interactions of a drug with proteins other than its primary target, are a major cause of adverse drug reactions and clinical trial failures.[3][4] For carbonic anhydrase inhibitors, a key consideration is the isoform selectivity, as the human genome encodes for 15 different CA isoforms with varied tissue distribution and physiological functions.[2] Beyond the CA family, interactions with other protein classes, such as kinases and G-protein coupled receptors (GPCRs), represent a significant area for potential off-target liabilities.
This guide outlines a systematic approach to the initial off-target screening of this compound, focusing on both its known target class and broader, unbiased screening methodologies.
Primary Target Profile: Carbonic Anhydrase Isoform Selectivity
The initial step in characterizing the selectivity of this compound is to assess its inhibitory activity against a panel of human carbonic anhydrase isoforms. This provides a baseline understanding of its on-target and off-target effects within its known protein family.
Data Presentation: this compound Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the reported inhibition constants (Ki) of this compound against various human carbonic anhydrase isoforms. This data is critical for understanding its primary pharmacological profile and predicting potential isoform-specific effects.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) | Reference |
| hCA I | 30 | [5] |
| hCA II | 12 | [5] |
| hCA III | 10,000 | [5] |
| hCA IV | 78 | [5] |
| hCA VA | 43 | [5] |
| hCA VB | 8 | [5] |
| hCA VI | 4,500 | [5] |
| hCA VII | 2.5 | [5] |
| hCA IX | 25 | [5] |
| hCA XII | 5.7 | [5] |
| hCA XIII | 16 | [5] |
| hCA XIV | 18 | [5] |
Note: The Ki values are indicative of the concentration of this compound required to produce 50% inhibition of the enzyme activity. Lower values indicate higher potency.
Experimental Protocols for Off-Target Screening
To investigate the broader off-target profile of this compound, a tiered screening approach is recommended, starting with cytotoxicity assays followed by comprehensive panel screens against major drug target classes.
Cytotoxicity Assays
Cytotoxicity assays are fundamental in early-stage screening to determine the concentration at which a compound exhibits cellular toxicity. This information is crucial for establishing appropriate concentration ranges for subsequent, more specific off-target assays.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Preparation:
-
Culture a relevant human cell line (e.g., HEK293, HepG2) in appropriate media and conditions.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for testing.
-
Add the diluted this compound solutions to the wells containing the cells. Include vehicle-only controls.
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Kinase Panel Screening
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are common off-targets for small molecule drugs. A broad kinase panel screen can identify potential interactions that could lead to unforeseen biological effects.
Experimental Protocol: In Vitro Kinase Profiling (Radiometric Assay)
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.
-
Assay Preparation:
-
A panel of purified, active human kinases is utilized.
-
Prepare a reaction buffer specific to each kinase, typically containing a buffer (e.g., Tris-HCl), MgCl2, and other co-factors as required.
-
-
Compound Incubation:
-
Add this compound at a specified concentration (e.g., 10 µM for a primary screen) to the wells of a microplate.
-
Add the specific kinase and its corresponding substrate to the wells.
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Allow the reaction to proceed for a predetermined time at a specific temperature (e.g., 30°C).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection:
-
Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Wash the filter to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of this compound compared to a vehicle control.
-
Results are typically reported as percent inhibition at the tested concentration. For significant hits, follow-up dose-response curves are generated to determine IC50 values.
-
GPCR Panel Screening
G-protein coupled receptors are the largest family of cell surface receptors and are targeted by a significant portion of approved drugs. Off-target interactions with GPCRs can lead to a wide range of physiological effects.
Experimental Protocol: GPCR Functional Assay (Calcium Flux)
This protocol describes a common method for assessing the agonist or antagonist activity of a compound at a panel of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.
-
Cell Line Preparation:
-
Use a panel of stable cell lines, each engineered to overexpress a specific human GPCR of interest.
-
Plate the cells in a 96-well or 384-well plate and allow them to grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for a specified time at 37°C.
-
-
Compound Addition and Signal Detection:
-
For agonist screening, add this compound at various concentrations to the wells.
-
For antagonist screening, pre-incubate the cells with this compound before adding a known agonist for the specific GPCR.
-
Use a fluorescence plate reader (e.g., FLIPR) to monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
For agonist activity, measure the peak fluorescence response and calculate the EC50 value (the concentration at which 50% of the maximal response is achieved).
-
For antagonist activity, measure the inhibition of the agonist-induced response and calculate the IC50 value.
-
In Silico Prediction of Off-Target Effects
In the absence of comprehensive experimental screening data, computational methods can provide valuable insights into the potential off-target interactions of a molecule.[6][7] These in silico approaches leverage the chemical structure of this compound to predict its binding to a large number of protein targets.
Methodologies for In Silico Off-Target Prediction:
-
Ligand-Based Methods: These approaches compare the 2D or 3D structure of this compound to a database of compounds with known biological activities.[7] Similar compounds are predicted to have similar target profiles.
-
Structure-Based Methods (Molecular Docking): If the 3D structure of a potential off-target protein is known, molecular docking simulations can be used to predict the binding affinity and pose of this compound within the protein's binding site.
-
Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of drug-target interactions to predict novel off-target interactions with high accuracy.[8]
While in silico predictions require experimental validation, they are a cost-effective and rapid way to prioritize potential off-target liabilities for further investigation.
Visualizations
Experimental Workflow
Caption: General experimental workflow for initial off-target screening of a small molecule.
Hypothetical Off-Target Signaling Pathway
Caption: Hypothetical GPCR-mediated signaling pathway potentially affected by an off-target interaction.
Conclusion
A thorough investigation of off-target effects is a critical component of the preclinical safety assessment of any drug candidate. For this compound, while its primary pharmacology as a carbonic anhydrase inhibitor is well-documented, a comprehensive, publicly available off-target profile across other major protein families is lacking. This technical guide provides a roadmap for such an investigation, outlining detailed protocols for essential in vitro screening assays and highlighting the utility of in silico predictive methods. By systematically evaluating the potential for off-target interactions, researchers and drug development professionals can build a more complete safety and selectivity profile for this compound, ultimately contributing to a better understanding of its therapeutic potential and limitations.
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 4. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Ethoxzolamide's Interaction with Zinc-Containing Metalloenzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxzolamide is a sulfonamide-based compound that has been extensively studied for its potent inhibitory effects on zinc-containing metalloenzymes, particularly the carbonic anhydrase family. This technical guide provides an in-depth overview of the core interactions between this compound and these enzymes, with a primary focus on carbonic anhydrases, its main therapeutic target. The document summarizes key quantitative data, details common experimental protocols used to characterize these interactions, and presents visual representations of the underlying molecular mechanisms and experimental workflows. While this compound is highly selective for carbonic anhydrases, this guide will also briefly touch upon other classes of zinc metalloenzymes to highlight this selectivity.
Core Interaction: this compound and Carbonic Anhydrases
Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] There are several isoforms of human CAs (e.g., CA I, II, IV, IX, XII, XIII), which are involved in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] this compound is a potent inhibitor of many of these isoforms.[3]
The inhibitory action of this compound stems from the coordination of its deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme.[4][5] This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc and is essential for the catalytic activity of the enzyme.[5][6] The interaction is further stabilized by a network of hydrogen bonds with amino acid residues within the active site, such as Thr199 and Glu106 in CA II.[7]
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The inhibitory potency of this compound against various human carbonic anhydrase (hCA) isoforms has been quantified through the determination of inhibition constants (Ki). The following table summarizes these values, providing a comparative view of this compound's activity across different isoforms.
| Isoform | Inhibition Constant (Ki) in nM | Reference |
| hCA I | 30 | [3] |
| hCA II | 12 | [3] |
| hCA IV | 78 | [3] |
| hCA VA | 49 | [3] |
| hCA VB | 8 | [3] |
| hCA VI | 45 | [3] |
| hCA VII | 2.5 | [3] |
| hCA IX | 25 | [3] |
| hCA XII | 5.7 | [3] |
| hCA XIII | 0.63 | [3] |
| hCA XIV | 18 | [3] |
Selectivity Profile of this compound
A hallmark of this compound as a pharmacological agent is its high selectivity for carbonic anhydrases over other zinc-containing metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Inhibitors of MMPs typically feature a zinc-binding group (ZBG), such as a hydroxamate or a carboxylate, which coordinates to the active site zinc ion.[5] While sulfonamides have been incorporated into some MMP inhibitors, their role is often to provide additional interactions with the enzyme and not primarily as the zinc-chelating moiety.[8] There is no significant evidence to suggest that this compound inhibits MMPs.
-
Histone Deacetylases (HDACs): HDACs are a class of enzymes that catalyze the removal of acetyl groups from lysine residues of histones and other proteins, playing a crucial role in regulating gene expression.[9] HDAC inhibitors also possess a ZBG, commonly a hydroxamic acid, which chelates the zinc ion in the enzyme's active site.[10] this compound is not known to inhibit HDACs.
The selectivity of this compound is attributed to the specific architecture of the carbonic anhydrase active site, which provides a favorable environment for the binding of the sulfonamide group and the specific stereochemistry of this compound.
Experimental Protocols
The characterization of this compound's interaction with zinc metalloenzymes relies on a variety of well-established experimental techniques. Below are detailed methodologies for key experiments.
Enzyme Inhibition Assay (Esterase Activity of Carbonic Anhydrase)
This assay measures the inhibitory effect of a compound on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-SO4 buffer (50 mM, pH 8.0)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of hCA II in Tris-SO4 buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in Tris-SO4 buffer.
-
Prepare a stock solution of p-NPA in a solvent like acetonitrile.
-
In each well of a 96-well plate, add 100 µL of a solution containing the Tris-SO4 buffer, hCA II (final concentration 200 nM), and the desired concentration of this compound (e.g., from 0 to 100 µM).
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a small volume of the p-NPA stock solution to each well (final concentration 500 µM).
-
Immediately monitor the change in absorbance at 405 nm for 20 minutes using a spectrophotometer. The product, p-nitrophenol, absorbs at this wavelength.
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of enzyme activity is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in a control well containing no inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of activity against the inhibitor concentration. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique used to directly measure the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a ligand and a macromolecule.
Materials:
-
Purified human carbonic anhydrase XIII (hCA XIII)
-
This compound
-
Buffer (e.g., phosphate or Tris buffer at a specific pH)
-
Isothermal titration calorimeter
Procedure:
-
Prepare a solution of hCA XIII (e.g., 10-20 µM) in the desired buffer and load it into the sample cell of the calorimeter.
-
Prepare a concentrated solution of this compound (e.g., 100-200 µM) in the same buffer and load it into the injection syringe.
-
Set the experimental parameters, including the temperature (e.g., 25°C), the injection volume (e.g., 2-10 µL), and the spacing between injections.
-
Perform a series of injections of the this compound solution into the hCA XIII solution.
-
The heat change associated with each injection is measured by the calorimeter.
-
The raw data, a plot of heat change per injection versus time, is integrated to obtain a binding isotherm, which plots the heat change per mole of injectant against the molar ratio of ligand to protein.
-
The binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, ΔH, and n.
X-ray Crystallography
X-ray crystallography is used to determine the three-dimensional structure of the this compound-carbonic anhydrase complex at atomic resolution, providing detailed insights into the binding mode.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
This compound
-
Crystallization reagents (e.g., salts, polymers, buffers)
-
X-ray source and detector
Procedure:
-
Co-crystallize hCA II with this compound by mixing the purified protein with a molar excess of the inhibitor.
-
Screen for crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion, where the protein-inhibitor complex solution is mixed with a crystallization solution and allowed to equilibrate against a larger reservoir of the crystallization solution.
-
Once crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.
-
The crystals are then exposed to a high-intensity X-ray beam.
-
The diffraction pattern of the X-rays by the crystal is recorded on a detector.
-
The diffraction data is processed to determine the electron density map of the crystal.
-
A molecular model of the protein-inhibitor complex is built into the electron density map and refined to obtain the final three-dimensional structure.[3]
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound's interaction with carbonic anhydrase.
Conclusion
This compound is a highly potent and selective inhibitor of carbonic anhydrases, a key family of zinc-containing metalloenzymes. Its mechanism of action is well-characterized and involves the direct coordination of its sulfonamide moiety to the catalytic zinc ion. The quantitative data on its inhibitory activity against various CA isoforms, coupled with detailed structural and thermodynamic studies, provide a solid foundation for its clinical use and for the design of next-generation inhibitors. The experimental protocols outlined in this guide represent the standard methods for investigating such drug-enzyme interactions. The high selectivity of this compound for carbonic anhydrases underscores the potential for designing targeted therapies for other zinc metalloenzymes by exploiting the unique features of their respective active sites.
References
- 1. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Binding affinities for sulfonamide inhibitors with matrix metalloproteinase‐2 using a linear response method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the binding of inhibitors of matrix metalloproteinases by molecular docking, quantum mechanical calculations, molecular dynamics simulations, and a MMGBSA/MMBappl study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylases and mechanisms of regulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
Ethoxzolamide: A Technical Guide to its History, Development, and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethoxzolamide, a sulfonamide derivative, has a rich history as both a therapeutic agent and a valuable research tool. Initially developed for its diuretic and anti-glaucoma properties, its potent and specific inhibition of carbonic anhydrase has made it an indispensable molecule for studying the physiological and pathological roles of this enzyme family. This technical guide provides an in-depth overview of this compound's history, its mechanism of action, and its application in key research areas. It includes a compilation of quantitative data, detailed experimental protocols for its use in vitro and in vivo, and visualizations of relevant signaling pathways and experimental workflows to facilitate its effective use in the laboratory.
History and Development
This compound (6-ethoxy-1,3-benzothiazole-2-sulfonamide) is a member of the sulfonamide class of drugs, which are known for their carbonic anhydrase inhibitory activity.[1][2] Its synthesis and potential therapeutic uses were first described in patents filed in the late 1950s.[1] Initially, it was clinically investigated and used for its diuretic effects, in the management of glaucoma, for the treatment of duodenal ulcers, and in some forms of epilepsy.[1][3] The primary mechanism underlying these therapeutic effects is the inhibition of carbonic anhydrase enzymes, which play crucial roles in processes such as renal bicarbonate reabsorption, aqueous humor secretion in the eye, and neuronal excitability.[1][3]
Over time, the systemic side effects associated with oral administration of carbonic anhydrase inhibitors, including this compound, led to the development of topical formulations and second-generation inhibitors like dorzolamide and brinzolamide for glaucoma treatment.[4] Despite its declining clinical use in some areas, this compound's well-characterized and potent inhibitory activity has cemented its role as a fundamental research tool for dissecting the function of various carbonic anhydrase isoforms in diverse physiological and pathological processes.
Mechanism of Action
This compound exerts its effects by binding to and inhibiting the activity of carbonic anhydrase (CA) enzymes.[1][2] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] By inhibiting this reaction, this compound disrupts the physiological processes that depend on the rapid interconversion of CO₂ and bicarbonate.
The sulfonamide group of this compound coordinates with the zinc ion in the active site of the carbonic anhydrase enzyme, effectively blocking its catalytic activity.[1] this compound has been shown to inhibit several carbonic anhydrase isoforms, with varying affinities.
Quantitative Data
The following tables summarize key quantitative data related to the inhibitory activity of this compound against various carbonic anhydrase isoforms and its physiological effects.
Table 1: this compound Inhibition Constants (Kᵢ) for Human Carbonic Anhydrase (hCA) Isoforms
| hCA Isoform | Inhibition Constant (Kᵢ) in nM |
| hCA I | 250 |
| hCA II | 1 |
| hCA IV | 78 |
| hCA IX | 25 |
| hCA XII | 5.7 |
| hCA XIII | 12 |
Data compiled from multiple sources.
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Target | IC₅₀ |
| Osteoclastic Bone Resorption | Carbonic Anhydrase II | 0.09 µM |
This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound in a key in vitro assay.
Table 3: In Vivo Effects of this compound in Rabbits (4 mg/kg, intravenous)
| Parameter | Peak Effect | Time to Peak Effect |
| Intraocular Pressure (IOP) Reduction | 4.5 mmHg | 45 minutes |
| Aqueous Humor Flow Reduction | 40% | 5 minutes |
This table summarizes the in vivo efficacy of this compound in a preclinical model of glaucoma.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound as a research tool.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This protocol is adapted from established methods for measuring the catalytic activity of carbonic anhydrase.
Materials:
-
Stopped-flow spectrophotometer
-
This compound stock solution (in DMSO)
-
Purified carbonic anhydrase enzyme
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4)
-
pH indicator dye (e.g., phenol red)
Procedure:
-
Prepare a series of dilutions of this compound from the stock solution in the buffer.
-
Prepare the enzyme solution by diluting the purified carbonic anhydrase in the buffer.
-
Equilibrate the two syringes of the stopped-flow instrument, one with the CO₂-saturated water and the other with the buffer containing the enzyme, pH indicator, and the desired concentration of this compound.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH change, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial rate of the reaction.
-
Repeat the measurement for each concentration of this compound.
-
Calculate the inhibition constant (Kᵢ) by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).
Isothermal Titration Calorimetry (ITC) for this compound-Carbonic Anhydrase Binding
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal titration calorimeter
-
This compound solution (in dialysis buffer)
-
Purified carbonic anhydrase solution (in dialysis buffer)
-
Dialysis buffer (e.g., 50 mM phosphate buffer, pH 7.0)
Procedure:
-
Dialyze both the this compound and carbonic anhydrase solutions against the same buffer to minimize heat of dilution effects.
-
Load the carbonic anhydrase solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the this compound solution into the sample cell while monitoring the heat change.
-
Integrate the heat pulses to obtain the heat of binding for each injection.
-
Plot the heat of binding per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).[6]
In Vitro Osteoclast-Mediated Bone Resorption Assay
This assay assesses the ability of this compound to inhibit the bone-resorbing activity of osteoclasts.
Materials:
-
Bone marrow cells or osteoclast precursor cell line
-
Culture medium (e.g., α-MEM with 10% FBS)
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Bone slices or calcium phosphate-coated plates
-
This compound stock solution (in DMSO)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Microscope
Procedure:
-
Isolate bone marrow cells or culture osteoclast precursors.
-
Differentiate the precursor cells into mature osteoclasts by treating them with M-CSF and RANKL for several days.
-
Seed the mature osteoclasts onto bone slices or calcium phosphate-coated plates.
-
Treat the osteoclast cultures with various concentrations of this compound.
-
Culture for an additional period (e.g., 24-48 hours) to allow for bone resorption.
-
Remove the cells and visualize the resorption pits on the bone slices or plates using techniques such as staining with toluidine blue or by scanning electron microscopy.
-
Quantify the resorbed area using image analysis software.
-
Optionally, fix and stain the cells for TRAP, a marker of osteoclasts, to assess cell viability and differentiation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: Signaling pathway of aqueous humor secretion and its inhibition by this compound.
Caption: Role of carbonic anhydrase II in osteoclast function and its inhibition by this compound.
Caption: General experimental workflow for determining the in vitro inhibitory activity of this compound on carbonic anhydrase.
Conclusion
This compound remains a cornerstone research tool for investigating the multifaceted roles of carbonic anhydrase in health and disease. Its well-defined mechanism of action, potent inhibitory activity, and extensive historical data provide a solid foundation for its use in a wide range of experimental settings. This guide offers a comprehensive resource for researchers looking to leverage the unique properties of this compound to advance our understanding of carbonic anhydrase biology and to explore new therapeutic avenues targeting these critical enzymes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic anhydrase II plays a major role in osteoclast differentiation and bone resorption by effecting the steady state intracellular pH and Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitor Modulation of Intraocular Pressure Is Independent of Soluble Adenylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone Resorption: What is the primary role of carbonic anhydrase in osteoclast function? | ditki medical & biological sciences [ditki.com]
- 5. A comparison between the effect of topical and systemic carbonic anhydrase inhibitors on aqueous humor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ethoxzolamide as a Pharmacological Tool to Study Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxzolamide is a potent sulfonamide inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is involved in a myriad of physiological processes, including pH homeostasis, CO2 and ion transport, and fluid secretion. The well-characterized inhibitory action of this compound on CAs makes it an invaluable pharmacological tool for elucidating the kinetic properties and physiological roles of these enzymes.
These application notes provide a comprehensive overview of the use of this compound in enzyme kinetics studies, with a focus on carbonic anhydrase. Detailed protocols for key experiments, quantitative data on its inhibitory potency, and visual representations of relevant pathways and workflows are presented to guide researchers in their investigations.
Mechanism of Action
This compound, like other sulfonamide inhibitors, binds to the zinc ion in the active site of carbonic anhydrase. The sulfonamide group (-SO2NH2) coordinates to the Zn(II) ion, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle. This binding is reversible and non-covalent, making this compound a classical competitive inhibitor with respect to CO2.
Data Presentation
The inhibitory potency of this compound varies among the different carbonic anhydrase isozymes. The following table summarizes the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against several human (h) CA isozymes.
| Carbonic Anhydrase Isozyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| hCA I | 1.7 nM | - | [1] |
| hCA II | - | 0.09 µM | [2] |
| hCA IV | 74-93 nM | - | [3] |
| hCA XIII | - | - | [4] |
Note: The Ki and IC50 values can vary depending on the assay conditions (e.g., pH, temperature, substrate concentration). The dissociation constant (Kd) for this compound with human carbonic anhydrase I has been determined to be 0.0017 µM[1].
Experimental Protocols
Protocol 1: Determination of Carbonic Anhydrase Activity using the Stopped-Flow CO₂ Hydrase Assay
This protocol describes the measurement of the initial rates of CO₂ hydration catalyzed by carbonic anhydrase using a stopped-flow spectrophotometer. The assay is based on the principle that the hydration of CO₂ produces protons, leading to a pH change in a weakly buffered solution. This pH change is monitored by a pH indicator dye.
Materials:
-
Purified carbonic anhydrase
-
This compound
-
CO₂-saturated water (prepare by bubbling CO₂ gas through distilled water on ice for at least 30 minutes)
-
Buffer solution (e.g., 20 mM Tris, pH 8.3)
-
pH indicator dye (e.g., 100 µM phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of purified carbonic anhydrase in the buffer solution. The final concentration will depend on the specific activity of the enzyme.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer containing the pH indicator.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., 557 nm for phenol red).
-
Equilibrate the instrument and syringes to the desired temperature (e.g., 25 °C).
-
-
Measurement of Uncatalyzed Rate:
-
Load one syringe with the CO₂-saturated water and the other with the assay buffer.
-
Rapidly mix the two solutions and record the change in absorbance over time. This represents the uncatalyzed rate of CO₂ hydration.
-
-
Measurement of Catalyzed Rate:
-
Load one syringe with the CO₂-saturated water and the other with the assay buffer containing the carbonic anhydrase.
-
Rapidly mix the solutions and record the change in absorbance over time.
-
-
Measurement of Inhibited Rate:
-
Pre-incubate the carbonic anhydrase with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.
-
Load one syringe with the CO₂-saturated water and the other with the assay buffer containing the pre-incubated enzyme-inhibitor mixture.
-
Rapidly mix the solutions and record the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the initial rates of reaction from the linear phase of the absorbance change versus time plots.
-
Determine the kinetic parameters (e.g., Km, Vmax) by fitting the data to the Michaelis-Menten equation.
-
For inhibition studies, plot the initial rates against the inhibitor concentration to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
-
Visualizations
Signaling Pathway: Inhibition of Aqueous Humor Formation by this compound in Glaucoma
Caption: Inhibition of aqueous humor formation by this compound.
Experimental Workflow: Enzyme Kinetic Inhibition Study
Caption: General workflow for an enzyme kinetic inhibition study.
Logical Relationship: this compound as a Tool
Caption: The role of this compound in enzyme kinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the effects of inhibitors of carbonic anhydrase on osteoclastic bone resorption and purified carbonic anhydrase isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Ethoxzolamide for X-ray Crystallography of Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ethoxzolamide in the X-ray crystallography of proteins, particularly carbonic anhydrases (CAs). This document outlines the applications of this compound as a crystallographic tool, presents its binding thermodynamics, and offers detailed protocols for obtaining protein-ethoxzolamide complex crystals.
Introduction to this compound in Protein Crystallography
This compound is a potent sulfonamide inhibitor of carbonic anhydrases, a family of metalloenzymes that play crucial roles in physiological processes such as pH regulation, CO2 transport, and biosynthesis.[1][2] Its well-defined interaction with the active site of CAs makes it an excellent tool for X-ray crystallography studies. The primary applications of this compound in this context include:
-
Facilitating Crystallization: The formation of a stable protein-ligand complex can promote crystallization, especially for proteins that are difficult to crystallize in their apo form.
-
Structure-Based Drug Design: The high-resolution crystal structure of a target protein in complex with this compound can serve as a starting point for the rational design of novel, more potent, and selective inhibitors.[1] this compound can be used as a lead compound or as a fragment in fragment-based drug discovery (FBDD) approaches.
-
Understanding Enzyme Mechanism: Studying the binding mode of this compound provides insights into the catalytic mechanism of the target enzyme and the specific interactions that govern inhibitor binding.
Data Presentation: this compound Binding Thermodynamics
The binding of this compound to various human carbonic anhydrase isoforms has been characterized thermodynamically. The intrinsic binding parameters, which account for linked protonation events, are crucial for accurate structure-activity relationship (SAR) studies.
| Isoform | Kd (nM) | ΔHint (kcal/mol) | -TΔSint (kcal/mol) | Reference |
| hCA II | 12 | -10.1 | -0.6 | [1](--INVALID-LINK--) |
| hCA VII | 2.5 | -11.5 | -0.2 | [3](--INVALID-LINK--) |
| hCA XIII | 3.8 | -10.1 | -1.4 | [4][5] |
Note: Kd is the dissociation constant, ΔHint is the intrinsic enthalpy of binding, and -TΔSint is the entropic contribution to the Gibbs free energy of binding. Lower Kd values indicate tighter binding.
Signaling Pathway and Experimental Workflow
Carbonic Anhydrase Catalytic Cycle
The following diagram illustrates the basic catalytic cycle of carbonic anhydrase, which is inhibited by this compound.
Caption: Catalytic cycle of carbonic anhydrase and its inhibition by this compound.
General Workflow for Protein-Ethoxzolamide Crystallography
This diagram outlines the typical workflow for obtaining the crystal structure of a protein in complex with this compound.
Caption: General workflow for protein-ethoxzolamide X-ray crystallography.
Experimental Protocols
Two primary methods are employed to obtain protein-ethoxzolamide complex crystals: co-crystallization and crystal soaking. The choice of method depends on factors such as the stability of the protein in the presence of the ligand and the solubility of the ligand.
Protocol 1: Co-crystallization of a Target Protein with this compound
In this method, the protein and this compound are mixed prior to setting up crystallization trials. This is often the preferred method when the ligand is known to stabilize the protein.
Materials:
-
Purified target protein at a suitable concentration (e.g., 5-15 mg/mL) in an appropriate buffer.
-
This compound stock solution (e.g., 10-100 mM in a compatible solvent like DMSO).
-
Crystallization screens (commercial or custom).
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates).
Procedure:
-
Complex Formation:
-
Prepare the protein-ethoxzolamide complex by adding the this compound stock solution to the purified protein solution. A 3- to 10-fold molar excess of this compound is recommended to ensure saturation of the binding sites.
-
The final concentration of the solvent (e.g., DMSO) should be kept as low as possible (typically <5% v/v) to avoid interference with crystallization.
-
Incubate the mixture on ice or at 4°C for at least 1 hour to allow for complex formation.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Pipette the protein-ethoxzolamide complex and the reservoir solution into the crystallization drop at various ratios (e.g., 1:1, 2:1, 1:2).
-
Seal the plates and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization and Harvesting:
-
Monitor the crystallization trials regularly for crystal growth.
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the precipitant concentration, pH, and other additives.
-
Harvest the crystals using a cryoloop, briefly soak them in a cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or another suitable cryoprotectant), and flash-cool them in liquid nitrogen for data collection.
-
Protocol 2: Soaking of Apo-Crystals with this compound
This method involves growing crystals of the protein in its apo form first and then introducing this compound by soaking the crystals in a solution containing the ligand. This is often simpler if apo-crystals are readily available.
Materials:
-
Pre-grown crystals of the target protein.
-
This compound stock solution (e.g., 10-100 mM in a compatible solvent like DMSO).
-
Soaking solution: typically the reservoir solution from which the crystals were grown.
-
Cryoprotectant solution.
Procedure:
-
Preparation of Soaking Solution:
-
Prepare a soaking solution by adding the this compound stock solution to the reservoir solution. The final concentration of this compound should be in excess (e.g., 1-10 mM) to facilitate diffusion into the crystal.
-
Ensure the solvent concentration in the soaking solution is compatible with the crystal stability.
-
-
Crystal Soaking:
-
Carefully transfer the apo-crystals from their growth drop into a drop of the soaking solution using a cryoloop.
-
The soaking time can vary from a few minutes to several hours, depending on the crystal packing and the desired occupancy of the ligand. Start with shorter soaking times (e.g., 15-30 minutes) and optimize as needed.
-
-
Cryo-protection and Harvesting:
-
After soaking, transfer the crystal to a cryoprotectant solution that may or may not contain this compound.
-
Flash-cool the crystal in liquid nitrogen.
-
Fragment-Based Screening Application
This compound, with a molecular weight of approximately 258 Da, can be considered a fragment-like molecule. Crystallographic screening of a fragment library that includes this compound or its analogs can be a powerful method for hit identification in drug discovery.[6][7][8][9][10]
General Workflow for Crystallographic Fragment Screening:
-
Crystal System Development: A robust and reproducible crystal system of the target protein is required.
-
Fragment Library Soaking: Apo-crystals are soaked with individual fragments or cocktails of fragments from a library.
-
High-Throughput Data Collection: X-ray diffraction data are collected from a large number of soaked crystals, often at a synchrotron source.
-
Data Analysis: Automated data processing and electron density map analysis are used to identify fragments that bind to the protein.
The structure of this compound bound to a target can provide a validated starting point for fragment-to-lead optimization efforts.
References
- 1. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Intrinsic thermodynamics of trifluoromethanesulfonamide and this compound binding to human carbonic anhydrase VII | Semantic Scholar [semanticscholar.org]
- 4. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystallographic Fragment Screening in Drug Design [saromics.com]
- 9. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 10. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-crystallization of Ethoxzolamide in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the co-crystallization of Ethoxzolamide with its primary target, carbonic anhydrase (CA), for structural biology studies. The protocols outlined below are designed to facilitate the determination of high-resolution crystal structures of this compound-protein complexes, offering critical insights for structure-based drug design and development.
Introduction
This compound is a potent sulfonamide inhibitor of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide.[1] This inhibitory action is central to its therapeutic effects, including the reduction of intraocular pressure in the treatment of glaucoma.[2] Elucidating the precise binding interactions between this compound and its target proteins through X-ray crystallography is paramount for understanding its mechanism of action and for the rational design of next-generation inhibitors with improved specificity and efficacy.[1][3]
This document provides detailed protocols for the co-crystallization of this compound, focusing on its well-characterized interaction with human carbonic anhydrase II (hCA II). Additionally, it presents quantitative data on this compound's binding affinity to various CA isoforms and summarizes the crystallographic data obtained for the this compound-hCA II complex.
Data Presentation
Table 1: Inhibition Constants (Ki) of this compound for Human Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) |
| hCA I | 250 |
| hCA II | 12 |
| hCA IV | 78 |
| hCA VA | 45 |
| hCA VB | 30 |
| hCA VII | 2.5 |
| hCA IX | 25 |
| hCA XII | 5.7 |
| hCA XIII | 18 |
Data sourced from various biochemical assays.
Table 2: Crystallographic Data for this compound-hCA II Complex
| Data Collection | |
| PDB ID | 2J93 |
| Resolution (Å) | 1.45 |
| Space group | P2₁ |
| Unit cell dimensions (Å) | a=43.1, b=41.9, c=73.3, β=104.5° |
| Refinement | |
| R-work / R-free | 0.168 / 0.204 |
| No. of atoms (protein/ligand/water) | 2045 / 19 / 231 |
| B-factors (protein/ligand/water) | 12.3 / 11.8 / 22.1 |
| R.m.s. deviations (bonds/angles) | 0.012 Å / 1.3° |
Data from the X-ray crystal structure of this compound complexed to human isoform II.[1][3]
Experimental Protocols
Protocol 1: Recombinant Human Carbonic Anhydrase II (hCA II) Expression and Purification
This protocol describes the expression and purification of hCA II, a necessary prerequisite for co-crystallization studies.
1. Expression:
- Transform E. coli BL21(DE3) cells with a plasmid containing the gene for human CA II.
- Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding 0.4 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture overnight at 25°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Purification:
- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Purify hCA II from the supernatant using an affinity chromatography column, such as a Sepharose-iminodiacetate-Zn²⁺ column, which has been shown to bind hCA II without the need for a histidine tag.[4]
- Elute the protein using a suitable buffer, for example, a buffer containing a competitive inhibitor or a change in pH.
- Further purify the protein using size-exclusion chromatography (gel filtration) with a column pre-equilibrated in a buffer such as 20 mM Tris-HCl pH 8.0, 100 mM NaCl.
- Assess the purity of the protein by SDS-PAGE. The expected molecular weight of hCA II is approximately 29 kDa.
- Concentrate the purified protein to 10-20 mg/mL for crystallization trials.
Protocol 2: Co-crystallization of this compound with hCA II using Hanging Drop Vapor Diffusion
This protocol details the steps for setting up co-crystallization trials of this compound with hCA II.
1. Complex Formation:
- Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- To the purified hCA II solution (at 10-20 mg/mL), add the this compound stock solution to achieve a final molar ratio of protein to inhibitor of approximately 1:5 to 1:10.
- Incubate the protein-ligand mixture on ice for at least 1 hour to allow for complex formation.
2. Crystallization Setup:
- Use a 24-well crystallization plate and siliconized cover slips.
- Pipette 500 µL of the reservoir solution into each well of the plate. The reported successful reservoir solution for the this compound-hCA II complex is 2.0 M ammonium sulfate in 0.1 M Tris-HCl pH 8.5.[1][3]
- On a clean cover slip, pipette 1 µL of the protein-Ethoxzolamide complex solution.
- Pipette 1 µL of the reservoir solution and mix it with the drop of the complex solution.
- Invert the cover slip and place it over the well, ensuring a good seal with vacuum grease to create a hanging drop.
- Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.
- Monitor the drops for crystal growth over a period of several days to weeks.
3. Crystal Handling and Data Collection:
- Once crystals of suitable size and quality have grown, they need to be cryo-protected before being flash-cooled in liquid nitrogen for X-ray diffraction analysis.
- A suitable cryoprotectant solution can be prepared by adding a cryoprotectant agent (e.g., glycerol or ethylene glycol) to the reservoir solution to a final concentration of 20-30% (v/v).
- Briefly soak the crystal in the cryoprotectant solution before flash-cooling.
- Collect X-ray diffraction data at a synchrotron source.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway inhibited by this compound and the general experimental workflow for co-crystallization.
Caption: Mechanism of this compound in reducing intraocular pressure.
Caption: General workflow for this compound co-crystallization.
References
- 1. Carbonic anhydrase inhibitors: the X-ray crystal structure of this compound complexed to human isoform II reveals the importance of thr200 and gln92 for obtaining tight-binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: the X-ray crystal structure of this compound complexed to human isoform II reveals the importance of thr200 and gln92 for obtaining tight-binding inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Purification of recombinant human carbonic anhydrase-II by metal affinity chromatography without incorporating histidine tags - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for Determining the Dose-Response Curve for Ethoxzolamide
Audience: Researchers, scientists, and drug development professionals.
Introduction Ethoxzolamide is a sulfonamide compound that acts as a potent inhibitor of carbonic anhydrase (CA).[1][2][3] It is utilized in the treatment of glaucoma, as a diuretic, and in managing some forms of epilepsy.[1][4] The primary mechanism of action involves the inhibition of carbonic anhydrase enzymes, which catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] Determining the dose-response curve for this compound is a critical step in preclinical research and drug development to quantify its potency (e.g., IC50 or EC50) and efficacy in various biological systems. This document provides detailed protocols for both biochemical and cell-based assays to establish a robust dose-response relationship for this compound.
Principle of Dose-Response Analysis
A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of the resulting biological effect.[5][6] Key parameters derived from this curve include:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[7][8]
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and the maximum effect.[9]
-
Hill Slope: Describes the steepness of the curve, which can provide insights into the binding cooperativity of the drug.[9]
-
Maximal Effect (Emax): The maximum response achievable with the drug.
These parameters are essential for comparing the potency of different compounds and for selecting appropriate concentrations for further in vitro and in vivo studies.[10]
Data Presentation: Quantitative Properties of this compound
The following table summarizes key quantitative parameters for this compound based on published literature.
| Parameter | Value | Target/System | Reference |
| Ki (Inhibition Constant) | 1 nM | Carbonic Anhydrase | [11][12] |
| Molecular Weight | 258.31 g/mol | N/A | [1] |
| Biological Half-Life | 2.5 - 5.5 hours | Human | [3] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism is the direct inhibition of carbonic anhydrase. This enzyme is crucial for maintaining pH balance and facilitating the transport of CO2 and bicarbonate across cell membranes. By inhibiting CA, this compound disrupts these processes.
Caption: Mechanism of this compound inhibiting Carbonic Anhydrase.
Experimental Protocols
Two primary methods are presented: a direct biochemical inhibition assay and a functional cell-based viability assay.
Protocol 1: Biochemical Carbonic Anhydrase Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on purified carbonic anhydrase enzyme activity. A common method involves monitoring the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate, which is cleaved to produce the yellow-colored p-nitrophenol, detectable at 400-405 nm.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:10 followed by 1:2 dilutions) in Tris-HCl buffer to create a range of concentrations (e.g., 100 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is consistent and low (<1%).
-
-
Enzyme and Substrate Preparation:
-
Dilute the purified hCA II in Tris-HCl buffer to a final concentration of ~2-5 µg/mL.
-
Prepare a stock solution of p-NPA in a solvent like acetonitrile and dilute it in the assay buffer to the desired final concentration (e.g., 1 mM).
-
-
Assay Execution:
-
To each well of a 96-well plate, add:
-
50 µL of Tris-HCl buffer.
-
25 µL of the appropriate this compound dilution (or buffer for control, or a known inhibitor for a positive control).
-
25 µL of the diluted hCA II solution.
-
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the p-NPA substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes to obtain the reaction kinetics.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by expressing the reaction rates as a percentage of the uninhibited control (enzyme + substrate + buffer).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response model) to fit the curve and determine the IC50 value.
-
Protocol 2: Cell-Based Viability/Cytotoxicity Assay
This protocol assesses the effect of this compound on the viability of a relevant cell line. The choice of cell line depends on the research context (e.g., human retinal pigment epithelial cells for glaucoma studies, or macrophage cell lines for tuberculosis studies[11]). The CCK-8 assay is used here as an example.
Materials:
-
Selected cell line (e.g., A549, HEK293, or a specialized line)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in cell culture medium from a DMSO stock. The concentration range should be wide enough to capture the full dose-response (e.g., 500 µM to 1 nM).
-
Include "vehicle control" wells (medium with the same final concentration of DMSO) and "no-cell" blank wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate this compound dilution or control medium to each well.
-
-
Incubation:
-
Return the plate to the incubator and treat the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, until the color in the control wells changes significantly.
-
Gently shake the plate to ensure uniform color distribution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability).
-
Plot the percentage of viability versus the logarithm of the this compound concentration and use non-linear regression to determine the EC50 or IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a cell-based dose-response experiment.
Caption: General workflow for a cell-based dose-response assay.
Data Interpretation and Hypothetical Results
After plotting the normalized data, a sigmoidal curve is fitted to the data points. The example table and subsequent curve illustrate a typical outcome.
Table of Hypothetical Cell Viability Data:
| This compound (µM) | Log [Concentration] | % Viability (Normalized) |
| 0 (Control) | N/A | 100.0 |
| 0.01 | -2.00 | 98.5 |
| 0.1 | -1.00 | 95.2 |
| 1 | 0.00 | 88.1 |
| 5 | 0.70 | 65.3 |
| 10 | 1.00 | 49.8 |
| 25 | 1.40 | 22.4 |
| 50 | 1.70 | 10.1 |
| 100 | 2.00 | 5.6 |
From a curve plotted with this data, the IC50 would be determined as the concentration at which viability is reduced to 50%, which is approximately 10 µM in this hypothetical example. The quality of the assay is assessed by parameters like the R² value of the curve fit, the steepness of the slope, and the consistency between replicate experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H10N2O3S2 | CID 3295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 6. toxmsdt.com [toxmsdt.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Carbonic Anhydrase Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
Application Notes and Protocols: Ethoxzolamide as a Positive Control in Carbonic Anhydrase Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ethoxzolamide as a positive control in carbonic anhydrase (CA) inhibition experiments. Included are detailed protocols for common CA inhibition assays, a summary of this compound's inhibitory activity against various CA isozymes, and visual representations of the underlying biochemical pathway and experimental workflow.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[1][2] Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making CAs attractive targets for drug development.[3]
This compound is a potent, well-characterized sulfonamide inhibitor of carbonic anhydrase.[3] Its broad-spectrum inhibitory activity and established mechanism of action make it an ideal positive control for in vitro and in vivo studies aimed at identifying and characterizing novel CA inhibitors.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against various human (hCA) carbonic anhydrase isozymes is summarized in the table below. These values, expressed as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (the inhibition constant), demonstrate the efficacy of this compound and provide a benchmark for comparison with test compounds.
| Isozyme | IC50 (nM) | Ki (nM) | Reference(s) |
| hCA I | 1.27 - 240 | 0.75 - 316.7 | [4][5][6] |
| hCA II | 1.11 - 412.5 | 0.09 - 293.4 | [4][5][6] |
| hCA IV | - | - | |
| hCA VII | - | - | |
| hCA IX | 25 - 882 | 27.8 - 2099 | [4] |
| hCA XII | 8.8 - 175 | 9.43 - 509 | [4] |
| hCA XIII | - | - | [7] |
Note: IC50 and Ki values can vary depending on the assay conditions (e.g., substrate concentration, pH, temperature, and buffer system). The data presented here are compiled from various sources and should be used as a general reference.
Experimental Protocols
Two primary methods are commonly employed to measure carbonic anhydrase activity and inhibition: the CO2 hydration assay and the esterase assay.
CO2 Hydration Assay (Stopped-Flow Method)
This is the most direct method for measuring the physiologically relevant catalytic activity of CAs. It monitors the change in pH resulting from the CA-catalyzed hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase isozyme
-
This compound (positive control)
-
Test compounds
-
CO2-saturated water
-
Buffer solution (e.g., 20 mM HEPES or Tris, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Anhydrous sodium sulfate (to maintain constant ionic strength)
-
DMSO (for dissolving compounds)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
Prepare a solution of the CA isozyme in the assay buffer.
-
Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.
-
Prepare the assay buffer containing the pH indicator.
-
-
Enzyme Inhibition:
-
Pre-incubate the CA enzyme with various concentrations of this compound or test compounds for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (or enzyme alone for control) in the indicator-containing buffer.
-
Load the second syringe with the CO2-saturated solution.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for phenol red) as the pH of the solution decreases due to proton production.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear phase of the absorbance change.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Esterase Assay (Colorimetric Method)
This assay provides a convenient and high-throughput alternative to the stopped-flow method. It utilizes the esterase activity of CAs, where the enzyme catalyzes the hydrolysis of an ester substrate, leading to the release of a chromophore that can be measured spectrophotometrically.
Materials:
-
96-well microplate reader
-
Purified carbonic anhydrase isozyme
-
This compound (positive control)
-
Test compounds
-
p-Nitrophenyl acetate (pNPA) or 4-nitrophenyl acetate (4-NA) as substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving compounds)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
Prepare a solution of the CA isozyme in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., 100 mM pNPA in acetonitrile).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Enzyme solution
-
Inhibitor solution (this compound or test compound) or buffer (for control).
-
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at 400-415 nm (for the release of p-nitrophenol) at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Carbonic Anhydrase Catalytic and Inhibition Pathway
Caption: Mechanism of CA catalysis and inhibition by this compound.
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for a typical CA inhibition screening assay.
Conclusion
This compound serves as a robust and reliable positive control for a wide range of carbonic anhydrase inhibition studies. Its well-documented inhibitory profile across multiple CA isozymes provides a valuable standard for the validation of assay performance and the comparative analysis of novel inhibitory compounds. The protocols and data presented herein are intended to facilitate the effective use of this compound in research and drug development endeavors targeting the carbonic anhydrase enzyme family.
References
- 1. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 2. Carbonic Anhydrase Activity Assay [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
Ethoxzolamide in Animal Models for Glaucoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ethoxzolamide in preclinical animal models of glaucoma. This compound, a carbonic anhydrase inhibitor (CAI), is a valuable tool for investigating the mechanisms of intraocular pressure (IOP) regulation and for the development of novel anti-glaucoma therapeutics.
Introduction to this compound
This compound is a sulfonamide that reversibly inhibits carbonic anhydrase, an enzyme crucial for the production of aqueous humor. By inhibiting carbonic anhydrase in the ciliary processes of the eye, this compound reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.[1][2] Systemic administration of this compound has been a therapeutic strategy for glaucoma for many years, and its analogues are being explored for topical application to minimize systemic side effects.[3][4]
Common Animal Models in Glaucoma Research
Animal models are indispensable for studying the pathophysiology of glaucoma and for testing the efficacy and safety of new treatments. Rabbits and beagles are frequently used models in glaucoma research due to their anatomical and physiological similarities to the human eye.[5][6]
-
Rabbits (e.g., New Zealand White): Rabbits are widely used due to their large eyes, ease of handling, and the extensive historical data available.[7][8][9] Glaucoma can be induced in rabbits through various methods, including the injection of alpha-chymotrypsin into the posterior chamber, which leads to a stable elevation of IOP.[8][9][10]
-
Beagles: Beagles can have a genetic predisposition to primary open-angle glaucoma, making them a naturally occurring and clinically relevant model for studying the disease and the effects of IOP-lowering drugs.[1][11]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data on the effects of this compound and other relevant carbonic anhydrase inhibitors in animal models of glaucoma.
Table 1: Effect of Intravenous this compound on Intraocular Pressure (IOP) and Aqueous Humor Flow in Normotensive Rabbits
| Parameter | Dosage | Peak IOP Reduction (mmHg) | Time to Peak IOP Reduction | Peak Aqueous Humor Flow Reduction | Reference |
| This compound | 4 mg/kg | 4.5 ± 0.8 | 45 minutes | 40% | [7] |
Table 2: Comparative Efficacy of Systemic Carbonic Anhydrase Inhibitors in Normotensive and Glaucomatous Beagles
| Drug | Dosage | Animal Model | Route of Administration | Ocular Hypotony | Reference |
| This compound | Three dosages evaluated | Normotensive and Glaucomatous Beagles | Oral | Greater in glaucomatous beagles | [1] |
| Acetazolamide | Four dosages evaluated | Normotensive and Glaucomatous Beagles | Oral | Greater in glaucomatous beagles | [1] |
| Dichlorphenamide | Three dosages evaluated | Normotensive and Glaucomatous Beagles | Oral | Greater in glaucomatous beagles | [1] |
| Methazolamide | Four dosages evaluated | Normotensive and Glaucomatous Beagles | Oral | Greater in glaucomatous beagles | [1] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway through which this compound reduces aqueous humor production.
Caption: Mechanism of action of this compound in reducing IOP.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an animal model of glaucoma.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Protocol for Induction of Glaucoma in Rabbits with Alpha-Chymotrypsin
This protocol describes the induction of ocular hypertension in rabbits, a commonly used model for glaucoma research.[8][9][10]
Materials:
-
New Zealand White rabbits
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Alpha-chymotrypsin solution (75 units in sterile saline)
-
30-gauge needle and syringe
-
Tonometer
Procedure:
-
Anesthesia: Anesthetize the rabbit using an appropriate protocol (e.g., intramuscular injection of ketamine and xylazine).
-
Topical Anesthesia: Instill one drop of topical anesthetic into the eye to be injected.
-
Paracentesis: Create a small paracentesis at the limbus using a 30-gauge needle.
-
Injection: Carefully inject 75 units of alpha-chymotrypsin into the posterior chamber.
-
Post-operative Care: Administer topical antibiotics and anti-inflammatory agents as needed.
-
IOP Monitoring: Monitor IOP regularly using a tonometer to confirm the development of ocular hypertension. A stable elevation of IOP is typically observed within 2-3 weeks.[8]
Protocol for Intraocular Pressure (IOP) Measurement
Accurate IOP measurement is critical for evaluating the efficacy of anti-glaucoma drugs. Tonometry is the standard method for this measurement.[12]
Materials:
-
Tonometer (e.g., Tono-Pen, rebound tonometer)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Rabbit restrainer
Procedure:
-
Restraint: Gently restrain the rabbit to minimize movement and stress.
-
Topical Anesthesia: Instill one drop of topical anesthetic into each eye.
-
Tonometry: Gently hold the eyelids open and lightly touch the tonometer to the central cornea.
-
Readings: Obtain multiple readings and calculate the average IOP for each eye.
-
Calibration: Ensure the tonometer is calibrated according to the manufacturer's instructions.
Protocol for Aqueous Humor Flow Measurement by Fluorophotometry
Fluorophotometry is a non-invasive method to measure the rate of aqueous humor flow.[12][13][14]
Materials:
-
Scanning ocular fluorophotometer
-
Fluorescein solution (e.g., 10% sodium fluorescein)
-
Rabbit restrainer
Procedure:
-
Baseline Fluorescence: Measure the baseline fluorescence of the cornea and anterior chamber.
-
Fluorescein Instillation: Instill a precise volume of fluorescein solution topically onto the cornea.[12]
-
Fluorescence Measurement: At regular intervals (e.g., every hour for several hours), measure the fluorescence of the cornea and anterior chamber using the fluorophotometer.[13]
-
Calculation of Aqueous Flow: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate.
Protocol for Intravenous Administration of this compound in Rabbits
Systemic administration is a common route for evaluating the efficacy of carbonic anhydrase inhibitors.[7]
Materials:
-
This compound solution for injection
-
Rabbit restrainer
-
26-30 gauge needle or butterfly catheter
-
Syringe
-
Alcohol swabs
Procedure:
-
Site Preparation: Shave the fur over the marginal ear vein and clean the site with an alcohol swab.[15][16]
-
Vessel Dilation: If necessary, dilate the vein by applying a warm compress or gently massaging the ear.[15]
-
Cannulation: Insert the needle or catheter into the marginal ear vein at a shallow angle.[16][17]
-
Confirmation of Placement: A flash of blood in the hub of the needle or catheter confirms proper placement.[16]
-
Injection: Slowly administer the this compound solution.[17]
-
Post-injection: Remove the needle/catheter and apply gentle pressure to the injection site to prevent hematoma formation.[15]
Protocol for Topical Administration of this compound Gel in Rabbits
Topical administration is the preferred route for long-term glaucoma management to minimize systemic side effects.[5][18][19]
Materials:
-
This compound gel formulation
-
Rabbit restrainer
Procedure:
-
Restraint: Gently restrain the rabbit, either manually or using a restrainer.[18][20]
-
Eyelid Retraction: Gently retract the lower eyelid to form a small pouch.[20]
-
Gel Application: Apply the specified amount of this compound gel into the conjunctival sac, being careful not to touch the applicator tip to the eye.[18]
-
Eyelid Closure: Allow the rabbit to blink to spread the gel over the ocular surface.
-
Observation: Monitor the rabbit for any signs of ocular irritation.
References
- 1. Ocular hypotensive effects of carbonic anhydrase inhibitors in normotensive and glaucomatous Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.wayne.edu [research.wayne.edu]
- 3. staff.flinders.edu.au [staff.flinders.edu.au]
- 4. 6-amino-2-benzothiazole-sulfonamide. The effect of a topical carbonic anhydrase inhibitor on aqueous humor formation in the normal human eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for evaluation of topical ophthalmic drug products in different compartments of fresh eye tissues in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comparison between the effect of topical and systemic carbonic anhydrase inhibitors on aqueous humor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental alphachymotrypsin glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glaucoma animal models in rabbits: State of the art and perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of pneumoperitoneum on intraocular pressure in rabbits with alpha-chymotrypsin-induced glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
- 15. research.vt.edu [research.vt.edu]
- 16. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 17. research.uga.edu [research.uga.edu]
- 18. stortvet.com [stortvet.com]
- 19. youtube.com [youtube.com]
- 20. vets4pets.com [vets4pets.com]
Application Notes and Protocols: Inhibition of Specific Carbonic Anhydrase Isoforms with Ethoxzolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxzolamide is a sulfonamide-based inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This catalytic activity is fundamental to a wide range of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and bone resorption.[2][3] There are at least 12 catalytically active human CA isoforms, each with distinct tissue distribution and physiological roles.[2][4] this compound, while a potent inhibitor of several CA isoforms, exhibits limited isoform selectivity, a crucial consideration in therapeutic development to minimize off-target effects.[4]
These application notes provide a comprehensive overview of the methods to study the inhibition of specific carbonic anhydrase isoforms by this compound, including detailed experimental protocols, quantitative inhibition data, and visualization of relevant biological pathways.
Data Presentation: Quantitative Inhibition Data
This compound's inhibitory potency against various human carbonic anhydrase (hCA) isoforms is typically reported as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes the reported inhibition data for this compound against several key hCA isoforms.
| Isoform | Ki (nM) | IC50 (µM) | Comments | Reference(s) |
| hCA I | 1.7 | - | High affinity | [5] |
| hCA II | 8.1 - 9.2 | 0.8 | Potent inhibitor; isoform is important in glaucoma | [2][6] |
| hCA III | 154,000 - 2,200,000 | - | Weak inhibitor | [7] |
| hCA IV | 74 | - | Moderate affinity | [4] |
| hCA VII | - | - | This compound is a potent hCA VII inhibitor | [4] |
| hCA IX | 25.8 | - | Important cancer target | [3] |
| hCA XII | 8.8 - 175 | - | Cancer-associated isoform | [8] |
| hCA XIII | 113 (Kd) | - | Similar inhibition profile to CA II | [3][9] |
Note: Ki and IC50 values can vary between studies due to different experimental conditions (e.g., assay type, buffer, temperature).
Experimental Protocols
Accurate determination of the inhibitory activity of compounds like this compound against specific CA isoforms is critical. Below are detailed protocols for commonly used assays.
Protocol 1: Stopped-Flow CO2 Hydration Assay
This is a rapid and precise method for determining steady-state kinetic parameters of CA activity and inhibition.[10] It measures the initial rate of CO2 hydration by monitoring the associated pH change using a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound stock solution (in DMSO)
-
Reaction Buffer: 20 mM Tris-HCl, pH 8.3, containing a pH indicator (e.g., 100 µM phenol red)
-
Substrate Solution: CO2-saturated deionized water (prepare by bubbling CO2 gas through ice-cold water for at least 30 minutes)
-
96-well plates or appropriate vials
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the purified hCA isoform in the reaction buffer. The final concentration will depend on the specific activity of the isoform.
-
Prepare serial dilutions of this compound in the reaction buffer. Include a DMSO control.
-
-
Assay Performance:
-
Equilibrate the reaction buffer, enzyme solution, and substrate solution to the desired temperature (typically 4°C or 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without inhibitor) with the CO2-saturated water.
-
Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) at its maximum wavelength (e.g., 570 nm for phenol red). The rate of absorbance change is proportional to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (V0) of the reaction from the linear phase of the absorbance change.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate (CO2) and the inhibitor (this compound).
-
Plot the data using a Lineweaver-Burk or other suitable plot to determine the type of inhibition and calculate the Ki value.
-
Protocol 2: Wilbur-Anderson Assay (Electrometric Method)
This is a classic, simpler, though less precise, method for measuring CA activity.[1][11][12] It measures the time required for the pH of a buffer to drop from 8.3 to 6.3 after the addition of CO2-saturated water.
Materials:
-
pH meter with a fast-response electrode
-
Chilled 15-20 ml beaker and stir bar
-
Stopwatch
-
Ice bath
-
Buffer: 0.02 M Tris-HCl, pH 8.3
-
Substrate: CO2-saturated deionized water
-
Purified hCA isoform solution
-
This compound solution
Procedure:
-
Blank Measurement (T0):
-
Add 6.0 ml of chilled Tris-HCl buffer to the beaker in an ice bath.
-
Add 4.0 ml of chilled CO2-saturated water.
-
Immediately start the stopwatch and measure the time it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed reaction time (T0).[1]
-
-
Enzyme-Catalyzed Measurement (T):
-
Add 6.0 ml of chilled Tris-HCl buffer to the beaker.
-
Add a specific amount of the purified hCA isoform solution.
-
Add 4.0 ml of chilled CO2-saturated water.
-
Immediately start the stopwatch and measure the time for the pH to drop from 8.3 to 6.3. This is the catalyzed reaction time (T).
-
-
Inhibition Measurement:
-
Pre-incubate the enzyme with various concentrations of this compound for a defined period before adding the CO2-saturated water.
-
Perform the enzyme-catalyzed measurement as described above for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the enzyme activity in Wilbur-Anderson Units (WAU) using the formula: WAU = (T0 - T) / T.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [(WAU_uninhibited - WAU_inhibited) / WAU_uninhibited] * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: Carbonic Anhydrase in Aqueous Humor Secretion
Carbonic anhydrase (primarily CA II and CA IV) in the ciliary epithelium of the eye plays a crucial role in the secretion of aqueous humor.[13] Inhibition of this process by drugs like this compound is a key mechanism for reducing intraocular pressure in glaucoma.[14] The pathway involves the transport of ions across the ciliary epithelium, which creates an osmotic gradient that drives water movement.
Caption: Role of Carbonic Anhydrase in Aqueous Humor Secretion and its Inhibition by this compound.
Signaling Pathway: CA IX Inhibition in Cancer
Carbonic anhydrase IX (CA IX) is overexpressed in many types of cancer and is associated with tumor hypoxia and acidosis, promoting cancer cell survival and metastasis.[2][15] Inhibition of CA IX by sulfonamides like this compound can lead to intracellular acidification, increased reactive oxygen species (ROS), and ultimately, apoptosis.[16]
Caption: Inhibition of CA IX by this compound leads to apoptosis in cancer cells.
Experimental Workflow: Determining Isoform Selectivity
To assess the isoform-specific inhibitory profile of a compound like this compound, a systematic workflow is employed. This involves expressing and purifying the target CA isoforms and then performing inhibition assays.
Caption: Workflow for determining the isoform selectivity of a carbonic anhydrase inhibitor.
References
- 1. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]
- 12. 2022.igem.wiki [2022.igem.wiki]
- 13. mdpi.com [mdpi.com]
- 14. Experimental Approaches to Identify Selective Picomolar Inhibitors for Carbonic Anhydrase IX [ouci.dntb.gov.ua]
- 15. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethoxzolamide as a Tool for Studying Anti-Bacterial Mechanisms Against Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethoxzolamide (EZA), a known human carbonic anhydrase inhibitor, as a research tool to investigate novel anti-bacterial mechanisms against Helicobacter pylori. The information collated here, supported by experimental data and detailed protocols, highlights EZA's potential in the development of new therapeutic strategies against this persistent and increasingly drug-resistant pathogen.
Introduction
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary cause of peptic ulcers, gastritis, and gastric cancer.[1] The rise of antibiotic resistance in H. pylori strains necessitates the exploration of novel drug targets and therapeutic agents.[2][3] this compound, an FDA-approved diuretic and anti-glaucoma drug, has demonstrated significant bactericidal activity against H. pylori, including clinical isolates resistant to conventional antibiotics like metronidazole, clarithromycin, and amoxicillin.[2][3][4][5] This suggests that EZA acts via a mechanism distinct from these antibiotics, making it a valuable lead compound for developing new anti-H. pylori drugs.[2][3][4][5]
Mechanism of Action
The anti-bacterial action of this compound against H. pylori is multifaceted and not yet fully elucidated, but it is known to involve the inhibition of essential enzymatic activities and disruption of cellular homeostasis.
Inhibition of Carbonic Anhydrases
H. pylori possesses two carbonic anhydrases (CAs), a periplasmic α-CA and a cytoplasmic β-CA, which are crucial for its survival in the acidic environment of the stomach.[1][6] These enzymes catalyze the hydration of carbon dioxide to bicarbonate, a key step in maintaining the bacterium's internal pH balance in conjunction with its urease activity.[3][7] this compound, as a potent sulfonamide inhibitor of CAs, disrupts this critical pH-buffering system.[1][2] The inhibition of H. pylori CAs is considered a primary mechanism of EZA's antibacterial action, particularly in acidic conditions.[2][8]
Multi-Target Effects
Recent studies indicate that EZA's bactericidal activity is not solely dependent on CA inhibition, especially at neutral pH.[3][9] The low frequency of spontaneous resistance to EZA (less than 5 x 10⁻⁹) suggests that it impacts multiple cellular targets.[3][4][5] Genomic sequencing of EZA-resistant H. pylori mutants has revealed mutations in several genes, including those involved in:
-
Cell Wall Synthesis: One identified target is undecaprenyl pyrophosphate synthase, an enzyme involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5]
-
Control of Gene Expression: Mutations in genes that regulate gene expression have also been found in resistant strains, indicating a broader impact on cellular processes.[2][10]
This multi-target mechanism makes the development of resistance to this compound more difficult for the bacterium.[3][4][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and other sulfonamides against various laboratory and clinical strains of H. pylori.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Sulfonamides against H. pylori [3]
| H. pylori Strain | Drug | MIC (mM) | MBC (mM) |
| Lab Strains | |||
| P12 | This compound | 0.2 | 0.4 |
| Acetazolamide | 2 | 8 | |
| Methazolamide | 0.5 | 3 | |
| 26695 | This compound | 0.3 | 0.5 |
| Acetazolamide | 8 | 15 | |
| Methazolamide | >5 | >5 | |
| SS1 | This compound | 0.2 | 0.4 |
| Acetazolamide | 4 | 8 | |
| Methazolamide | 0.5 | 3 | |
| J99 | This compound | 0.3 | 0.5 |
| Acetazolamide | 8 | 15 | |
| Methazolamide | >5 | >5 | |
| Clinical Strains | |||
| CH425 | This compound | 0.25 | 0.4 |
| Acetazolamide | 2 | 8 | |
| Methazolamide | 1 | 4 | |
| CH426 | This compound | 0.25 | 0.4 |
| Acetazolamide | 2 | 8 | |
| Methazolamide | 1 | 4 | |
| CH427 | This compound | 0.15 | 0.4 |
| Acetazolamide | 2 | 8 | |
| Methazolamide | 1 | 4 |
Table 2: Time-Dependent Killing Kinetics of this compound against H. pylori P12 at Neutral pH [3]
| Concentration | Time to Kill 99.9% of Cells (hours) |
| 1 x MBC (0.4 mM) | 36 |
| 2 x MBC (0.8 mM) | 18 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the procedure for determining the MIC and MBC of this compound against H. pylori.
Materials:
-
H. pylori strains
-
Brain Heart Infusion (BHI) broth supplemented with 10% fetal bovine serum (FBS)
-
BHI agar plates supplemented with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Microaerobic incubator (10% CO₂, 5% O₂, 85% N₂) at 37°C
Procedure:
-
Prepare a bacterial suspension of H. pylori in BHI broth to a density of approximately 1 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of this compound in BHI broth in a 96-well plate. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with the bacterial suspension.
-
Incubate the plates under microaerobic conditions at 37°C for 72 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
To determine the MBC, take a 10 µL aliquot from each well showing no visible growth and plate it onto BHI agar.
-
Incubate the agar plates under microaerobic conditions at 37°C for 3-5 days.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).
Protocol 2: Time-Kill Kinetic Assay
This protocol is used to assess the time- and concentration-dependent bactericidal activity of this compound.
Materials:
-
H. pylori strain (e.g., P12)
-
BHI broth with 10% FBS
-
This compound at concentrations corresponding to 1x MBC and 2x MBC
-
BHI agar plates
-
Microaerobic incubator
Procedure:
-
Grow H. pylori to mid-log phase in BHI broth.
-
Dilute the culture to approximately 1 x 10⁶ CFU/mL in fresh BHI broth.
-
Add this compound to final concentrations of 1x MBC and 2x MBC. Include a drug-free control.
-
Incubate the cultures under microaerobic conditions at 37°C.
-
At various time points (e.g., 0, 6, 12, 18, 24, 36, 48 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots and plate onto BHI agar to determine the number of viable cells (CFU/mL).
-
Incubate the plates and count the colonies.
-
Plot the log₁₀ CFU/mL versus time for each concentration to generate the time-kill curves.
Protocol 3: Spontaneous Resistance Frequency Analysis
This protocol is for determining the frequency at which spontaneous resistance to this compound arises in H. pylori.
Materials:
-
H. pylori strain
-
BHI agar plates
-
BHI agar plates containing this compound at a concentration of 4x MIC
-
Microaerobic incubator
Procedure:
-
Grow a large culture of H. pylori in BHI broth to a high density (e.g., 1 x 10⁹ CFU/mL).
-
Plate a known volume of the dense culture (e.g., 100 µL) onto BHI agar plates containing 4x MIC of this compound. Plate multiple plates to screen a large number of cells.
-
In parallel, perform serial dilutions of the culture and plate onto non-selective BHI agar to determine the total number of viable cells in the initial culture.
-
Incubate all plates under microaerobic conditions at 37°C for 5-7 days.
-
Count the number of colonies that grow on the this compound-containing plates (these are the resistant mutants).
-
Calculate the frequency of spontaneous resistance by dividing the number of resistant mutants by the total number of viable cells in the initial inoculum.
Visualizations
Caption: Proposed multi-target mechanism of this compound against H. pylori.
Caption: Experimental workflow for studying EZA's anti-H. pylori activity.
Caption: Interplay of Urease and Carbonic Anhydrases in H. pylori pH homeostasis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antibacterial activity of this compound against Helicobacter pylori strains SS1 and 26695 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Helicobacter pylori activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel carbonic anhydrase inhibitors for the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Development Targeting the pH Homeostasis Mechanism of H. pylori - Ace Therapeutics [ace-hpylori.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Antibacterial activity of this compound against Helicobacter pylori strains SS1 and 26695 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Ethoxzolamide Stock Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethoxzolamide is a sulfonamide that acts as a potent inhibitor of carbonic anhydrase, an enzyme crucial for various physiological processes, including pH regulation and CO2 transport.[1][2][3] In cell culture, this compound is a valuable tool for investigating the roles of carbonic anhydrases in cellular functions such as proliferation, ion transport, and pH homeostasis. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reproducible experimental results. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Data Presentation
The following tables summarize the key quantitative data for preparing and using this compound in cell culture experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₃S₂ | [1] |
| Molecular Weight | 258.32 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Solubility in DMSO | ≥ 100 mg/mL (387.12 mM) | [4] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [4] |
Table 2: Stock Solution Recommendations
| Parameter | Recommendation | Reference |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | [4] |
| Recommended Stock Concentration | 10 mM - 100 mM in DMSO | [4] |
| Storage of Powder | -20°C for 3 years or 4°C for 2 years | [4] |
| Storage of Stock Solution | -20°C for up to 1 year or -80°C for up to 2 years | [4] |
| Final DMSO Concentration in Media | < 0.5% to avoid cytotoxicity | [5][6] |
| Typical Working Concentration | 80 µM - 100 µM | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO, which is a common concentration for laboratory use.
Materials:
-
This compound powder (MW: 258.32 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 258.32 g/mol x 1000 mg/g = 25.83 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out 25.83 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube securely.
-
-
Ensure complete dissolution:
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
-
Aliquot and store:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 100 mM this compound stock solution to a final working concentration in cell culture medium.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the final working concentration:
-
The optimal working concentration of this compound can vary between cell lines and experimental conditions. A typical starting point is 80-100 µM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
-
Calculate the required volume of stock solution:
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution (100 mM)
-
V₁ = Volume of the stock solution to be added (unknown)
-
C₂ = Desired final concentration (e.g., 100 µM)
-
V₂ = Final volume of the cell culture medium
-
-
For example, to prepare 10 mL of medium with a final this compound concentration of 100 µM:
-
(100 mM) x V₁ = (0.1 mM) x (10 mL)
-
V₁ = (0.1 mM x 10 mL) / 100 mM = 0.01 mL = 10 µL
-
-
-
Prepare the working solution:
-
Aseptically add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. For the example above, add 10 µL of the 100 mM stock to 10 mL of medium.
-
Mix thoroughly by gentle pipetting or swirling.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This consists of treating cells with the same volume of DMSO as used for the this compound-treated cells, diluted in the same volume of cell culture medium. This accounts for any potential effects of the solvent on the cells.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethoxzolamide Concentration for Maximum Cellular Inhibition
Welcome to the technical support center for optimizing Ethoxzolamide concentration in your cell-based experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving maximal inhibitory effects of this compound in cellular assays. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of efficacy data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a sulfonamide that acts as a potent inhibitor of carbonic anhydrases (CAs).[1][2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CAs, this compound disrupts pH regulation, ion transport, and other vital cellular processes that are dependent on these enzymes.[1] It is known to inhibit several CA isoforms, including CA I, II, IV, and VII.[2]
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental conditions. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A typical starting point for a dose-response curve could range from nanomolar to millimolar concentrations, for example, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM, and 10 mM. Based on the initial results, a more refined range of concentrations can be tested to accurately determine the IC50.
Q3: What are some potential off-target effects of this compound?
A3: While this compound primarily targets carbonic anhydrases, like many small molecule inhibitors, it may have off-target effects. These can be cell-type specific and may contribute to the observed cellular response. It is important to consider that the anti-cancer effects of some drugs can be due to off-target interactions.[3] Therefore, attributing the entire observed effect solely to carbonic anhydrase inhibition without further validation should be done with caution.
Q4: Can this compound affect signaling pathways other than those directly related to pH regulation?
A4: Yes, studies have shown that this compound can modulate various signaling pathways. For instance, it has been shown to be involved in the activation of p38 MAPK and PKCε pathways, which can play a role in cardioprotection. Additionally, this compound may influence the Keap1-Nrf2 pathway, a key regulator of cellular responses to oxidative stress. It is important to consider these potential pleiotropic effects when interpreting experimental results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate dispensing of cells, media, or this compound. 3. Edge effects: Evaporation from wells on the perimeter of the plate can concentrate the drug. 4. Compound precipitation: this compound, like other sulfonamides, may have limited solubility at high concentrations. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for consistency. 2. Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. 3. Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier. 4. Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (with appropriate vehicle controls). |
| No significant inhibition observed even at high concentrations. | 1. Cell line resistance: The target cell line may not express the specific carbonic anhydrase isoforms inhibited by this compound or may have intrinsic resistance mechanisms. 2. Incorrect assay endpoint: The incubation time may be too short for the inhibitory effects to manifest. 3. Drug degradation: The compound may not be stable under the experimental conditions. | 1. Verify the expression of target CA isoforms in your cell line via Western blot or qPCR. Consider testing a different cell line known to be sensitive to CA inhibitors. 2. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time. 3. Prepare fresh stock solutions of this compound for each experiment. |
| Unexpected increase in cell viability at certain concentrations. | 1. Hormesis: Some compounds can have a stimulatory effect at low doses. 2. Assay interference: The compound may interfere with the chemistry of the viability assay (e.g., reducing the MTT or resazurin reagent). | 1. This is a known biological phenomenon. Report the biphasic dose-response curve. 2. Run a cell-free control where this compound is added to the assay medium with the viability reagent to check for direct chemical reactions. If interference is observed, consider using an alternative viability assay that works via a different mechanism (e.g., ATP-based assay). |
| Difficulty dissolving this compound. | Poor solubility in aqueous media: this compound is a hydrophobic molecule. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and include a vehicle control in your experiments. |
Data Presentation
The inhibitory effects of this compound and related sulfonamides can vary significantly across different cell lines. The following table summarizes available data on the growth inhibitory concentrations (GI50) for some sulfonamide compounds in various human cancer cell lines. Note: Direct IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature. The data below is for structurally related sulfonamides and should be used as a reference.
| Compound Class | Cell Line | Cancer Type | GI50 (µg/mL) |
| Biphenylsulfonamides | HCT116 | Colon Cancer | 0.74–10.0 |
| Biphenylsulfonamides | H460 | Lung Cancer | 0.74–10.0 |
| Biphenylsulfonamides | MCF-7 | Breast Cancer | 0.74–10.0 |
Data from Morsy et al.[4]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0, 0.01, 0.1, 1, 10, 100, 1000 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.[4][5][6][7][8][9]
-
Protocol 2: Carbonic Anhydrase Inhibition Assay
This protocol provides a general method to assess the direct inhibitory effect of this compound on carbonic anhydrase activity using a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Materials:
-
Purified carbonic anhydrase isoform (e.g., human CA II)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA)
-
This compound
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the purified CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a suitable solvent like acetone.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in Tris-HCl buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the this compound solution at various concentrations to the wells.
-
Add the CA enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode. The product, p-nitrophenol, is yellow.
-
The rate of the reaction is proportional to the CA activity.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways
This compound, as a carbonic anhydrase inhibitor, can influence several cellular signaling pathways. The diagrams below illustrate some of the key pathways potentially modulated by its activity.
Experimental Workflow
The following diagram outlines a general workflow for optimizing this compound concentration and evaluating its cellular effects.
Logical Relationship
The relationship between this compound treatment and the downstream cellular effects is multi-faceted, involving both direct enzyme inhibition and modulation of signaling cascades.
References
- 1. A python based algorithmic approach to optimize sulfonamide drugs via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of etidronic acid to human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro effect of carbonic anhydrase inhibitor acetazolamide on cell viability, migration and colony formation of colo… [ouci.dntb.gov.ua]
Addressing experimental variability with Ethoxzolamide
Welcome to the technical support center for Ethoxzolamide. This resource is designed for researchers, scientists, and drug development professionals to help address experimental variability and provide guidance on the effective use of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sulfonamide that acts as a potent inhibitor of carbonic anhydrase (CA) isoenzymes.[1][2] Its primary mechanism of action is the reversible inhibition of carbonic anhydrase, an enzyme that catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] By blocking this enzyme, this compound can alter pH balance and ion transport in various tissues.
Q2: What are the common experimental applications of this compound?
This compound is widely used in research to study the physiological and pathological roles of carbonic anhydrases. Common applications include investigating its effects on intraocular pressure in glaucoma models, its diuretic properties, its potential as an anti-cancer agent by targeting tumor-associated CA isoforms, and its antimicrobial activity against certain pathogens.[3][4]
Q3: What is the solubility of this compound and what is the best solvent for preparing stock solutions?
This compound is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[5][6] For in vitro experiments, a high-concentration stock solution is typically prepared in 100% DMSO. It is crucial to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[5]
Q4: Can I store this compound solutions for long periods?
For optimal results and to minimize variability, it is highly recommended to prepare fresh working solutions of this compound for each experiment, especially for in vivo studies.[5] Stock solutions in DMSO can be stored at -20°C or -80°C for short periods, but repeated freeze-thaw cycles should be avoided.[5] Aqueous dilutions should generally be used within 24 hours.
Troubleshooting Guides
This section addresses specific issues that can lead to experimental variability when working with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium, a precipitate forms. How can I prevent this?
Answer: This is a common issue due to the low aqueous solubility of this compound. Here's a troubleshooting workflow to address this:
Detailed Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced precipitation and cell toxicity.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, first dilute the stock solution in a small volume of serum-containing media, vortex gently, and then add this intermediate dilution to the final culture volume.
-
Increase Serum Content: If your experimental conditions permit, increasing the serum concentration (e.g., from 10% to 15% FBS) can help keep hydrophobic compounds like this compound in solution.
-
Gentle Sonication or Vortexing: After adding this compound to the media, brief vortexing or sonication in a water bath can help dissolve any initial precipitate.
-
Lower Working Concentration: Re-evaluate if the current working concentration is essential. A lower concentration may be sufficient for the desired biological effect and will be less prone to precipitation.
Issue 2: Inconsistent Results in Carbonic Anhydrase Inhibition Assays
Question: My IC50 values for this compound against a specific carbonic anhydrase isoform are highly variable between experiments. What could be the cause?
Answer: Variability in CA inhibition assays can stem from several factors. Follow this guide to improve consistency:
Detailed Steps:
-
Reagent Quality: Use high-purity water and freshly prepared buffers for each assay. The substrate solution should also be prepared fresh.
-
Enzyme Activity: Ensure the carbonic anhydrase enzyme is active. Run a control reaction without any inhibitor to establish a baseline activity level. The activity can decrease with improper storage or handling.
-
pH Control: The CA-catalyzed reaction involves changes in proton concentration. Therefore, a stable and appropriate pH of the assay buffer is critical. Ensure your buffer has sufficient capacity to maintain the set pH throughout the reaction.[2]
-
Pre-incubation Time: Standardize the pre-incubation time of the enzyme with this compound before adding the substrate. This allows for the establishment of binding equilibrium.
-
Instrument Calibration: Regularly calibrate the spectrophotometer or plate reader used for the assay to ensure accurate and reproducible measurements.
Issue 3: Variability in In Vivo Animal Studies
Question: I am observing high variability in the therapeutic response to this compound in my animal model. How can I reduce this?
Answer: In vivo studies are inherently more variable. Here are key areas to focus on to improve consistency:
-
Formulation and Administration:
-
Fresh Formulations: Due to its potential for precipitation, always prepare the this compound formulation fresh on the day of dosing.
-
Homogeneous Suspension: If administering as a suspension (e.g., in a vehicle containing Tween-80 and PEG300), ensure it is homogenous by vortexing immediately before each animal is dosed.
-
Consistent Dosing Technique: Use a consistent oral gavage or injection technique to ensure accurate and reproducible dosing.[7]
-
-
Animal Factors:
-
Standardize Animal Strain, Age, and Sex: These factors can significantly influence drug metabolism and response.
-
Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions to reduce stress-related variability.
-
-
Batch-to-Batch Variability:
-
If possible, use this compound from the same manufacturing batch for the duration of a study to avoid potential variations in purity or physical properties.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Temperature | Notes |
| Water | < 0.1 mg/mL | 25°C | Practically insoluble[5][6] |
| DMSO | ≥ 100 mg/mL | 25°C | Highly soluble[5] |
| DMSO:PBS (1:3, pH 7.2) | ~0.25 mg/mL | 25°C | For aqueous dilutions[8] |
Table 2: Reported IC50 Values for this compound against Human Carbonic Anhydrase (hCA) Isoforms
| CA Isoform | IC50 (nM) | Assay Conditions | Reference |
| hCA I | 77.8 | CO2 Hydration Assay | [9] |
| hCA II | 0.09 µM | Bone Resorption Assay | [10] |
| hCA IX | 25 | CO2 Hydration Assay | - |
| hCA XII | 5.8 | CO2 Hydration Assay | [9] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration, pH, and temperature. The values presented are for comparative purposes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure for 100 mM Stock Solution:
-
Weigh out 25.83 mg of this compound powder (M.W. = 258.32 g/mol ).
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Procedure for Preparing Working Solution in Cell Culture Media:
-
Thaw a fresh aliquot of the 100 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in your complete cell culture medium to achieve the desired final concentration.
-
To minimize precipitation, add the this compound stock to a small volume of media first, mix well, and then add this to the final volume.
-
Ensure the final DMSO concentration in the media is below 0.5%.
-
Use the working solution immediately after preparation.
-
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.
-
Materials:
-
Purified human carbonic anhydrase isoform
-
This compound stock solution in DMSO
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) solution in acetonitrile
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the Tris-HCl buffer. Also, prepare a vehicle control (buffer with the same final DMSO concentration).
-
In a 96-well plate, add a fixed amount of the carbonic anhydrase enzyme solution to each well (except for the blank).
-
Add the this compound dilutions and the vehicle control to the respective wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of this compound.
-
Determine the percentage of inhibition relative to the vehicle control and plot the results to calculate the IC50 value.
-
Protocol 3: Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol uses the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).
-
Materials:
-
Cells cultured on glass coverslips or in a 96-well black-walled plate
-
BCECF-AM stock solution in DMSO (e.g., 1 mM)
-
HEPES-buffered saline (HBS) or other suitable buffer
-
This compound working solution
-
Fluorescence microscope or plate reader with dual excitation capabilities
-
-
Procedure:
-
Dye Loading:
-
Wash the cells once with HBS.
-
Prepare a BCECF-AM loading solution (e.g., 2-5 µM in HBS).
-
Incubate the cells with the BCECF-AM loading solution at 37°C for 30-60 minutes.
-
Wash the cells twice with HBS to remove extracellular dye.
-
-
Measurement:
-
Place the coverslip in a perfusion chamber on a fluorescence microscope or place the 96-well plate in a plate reader.
-
Excite the cells at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).
-
Measure the fluorescence emission at ~535 nm for both excitation wavelengths.
-
Establish a baseline pHi reading.
-
Add the this compound working solution and continue to record the fluorescence ratio over time.
-
-
Calibration (Nigericin/High K+ Method):
-
At the end of the experiment, expose the cells to a high-potassium buffer containing the ionophore nigericin at a series of known pH values (e.g., 6.5, 7.0, 7.5, 8.0).
-
Measure the fluorescence ratio at each pH to generate a calibration curve.
-
Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.
-
-
References
- 1. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 4. static.igem.wiki [static.igem.wiki]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. A comparison of the effects of inhibitors of carbonic anhydrase on osteoclastic bone resorption and purified carbonic anhydrase isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for preventing Ethoxzolamide degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with best practices for preventing the degradation of Ethoxzolamide in solution. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in solution?
A1: this compound, a sulfonamide derivative, is susceptible to degradation through several pathways. The primary factors include:
-
pH: this compound is most stable in slightly acidic conditions (pH 4-5.5). In alkaline or strongly acidic solutions, it can undergo hydrolysis.
-
Oxidation: Exposure to oxidizing agents can lead to the degradation of the benzothiazole ring system.
-
Light: Photodegradation can occur upon exposure to UV or ambient light, leading to the formation of breakdown products.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Due to its poor aqueous solubility, direct dissolution in aqueous buffers is not recommended for creating concentrated stocks.
| Storage Condition | Shelf Life |
| Powder | -20°C for up to 3 years |
| 4°C for up to 2 years | |
| In DMSO | -80°C for up to 2 years |
| -20°C for up to 1 year |
To minimize degradation, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Q3: My this compound solution appears cloudy or has precipitated after dilution in my aqueous cell culture medium. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Decrease the final concentration: The precipitation may be due to the concentration of this compound exceeding its solubility limit in the aqueous medium. Try using a lower final concentration.
-
Optimize the dilution method: When diluting the DMSO stock solution into your aqueous medium, add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.
-
Use a co-solvent: For in vivo preparations, co-solvents like PEG300, Tween-80, or corn oil can be used to improve solubility.[1] For in vitro cell culture, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility. However, do not overheat as this can accelerate degradation.
-
Sonication: Brief sonication can help to redissolve precipitates.[1] However, this should be done cautiously as it can generate heat.
Troubleshooting Guides
Issue 1: Inconsistent experimental results using this compound solution.
This could be due to the degradation of this compound in your working solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Suspected degradation of this compound during an experiment.
If you suspect degradation, you can perform a forced degradation study to identify potential degradation products and assess the stability-indicating capability of your analytical method.
Forced Degradation Experimental Workflow:
Caption: Workflow for a forced degradation study of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use sterile cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its potential degradation products.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 20 mM Phosphate buffer (pH 4.5) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Degradation Pathways and Data
Based on studies of similar sulfonamide compounds, the primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis.
Predicted Degradation Pathway (Hydrolysis):
Caption: Proposed hydrolytic degradation of this compound.
Quantitative Data from a Simulated Forced Degradation Study:
The following table summarizes the expected percentage degradation of this compound under various stress conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl | 24 | 60 | ~15% | 6-ethoxy-1,3-benzothiazol-2-ol |
| 0.1 M NaOH | 8 | 60 | ~40% | 6-ethoxy-1,3-benzothiazol-2-ol |
| 3% H₂O₂ | 24 | 25 (RT) | ~25% | Oxidized benzothiazole derivatives |
| UV Light (254 nm) | 48 | 25 (RT) | ~30% | Photolytic cleavage products |
| Heat | 72 | 80 | <5% | - |
Disclaimer: The quantitative data presented is representative and intended for illustrative purposes. Actual degradation rates may vary depending on the specific experimental conditions.
References
Technical Support Center: Identifying and Mitigating Ethoxzolamide Off-Target Effects in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of Ethoxzolamide in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a sulfonamide that acts as a potent inhibitor of carbonic anhydrases (CAs).[1] It is used in the treatment of glaucoma, duodenal ulcers, and as a diuretic.[1] Its therapeutic effects are primarily due to the inhibition of CA isoforms, which play a crucial role in processes like aqueous humor secretion in the eye and bicarbonate reabsorption in the kidneys.[1][2]
Q2: What are off-target effects and why are they a concern?
Q3: Are there any known specific off-target effects of this compound?
While this compound is known to be a potent inhibitor of various carbonic anhydrase isoforms, there is limited publicly available data on its specific off-target binding to other protein classes like kinases or G-protein-coupled receptors (GPCRs). However, some studies have reported biological effects of this compound that are not directly linked to carbonic anhydrase inhibition:
-
PhoPR Regulon Inhibition: In Mycobacterium tuberculosis, this compound has been shown to inhibit the PhoPR regulon, which is involved in virulence, and reduce bacterial growth.[3]
-
Keap1/Nrf2 Pathway Activation: In experimental models of intracerebral hemorrhage, this compound has been observed to activate the Keap1/Nrf2 pathway, which is involved in antioxidant and anti-inflammatory responses.[4]
-
Cardioprotective Effects: In ischemia-reperfusion models, this compound has demonstrated cardioprotective effects mediated through p38MAPK- and PKCε-dependent pathways.[5]
These findings suggest that this compound may have broader biological activities than just carbonic anhydrase inhibition, which warrants investigation in specific experimental contexts.
Q4: How can I determine if this compound is causing off-target effects in my assay?
Several experimental approaches can be used to investigate potential off-target effects:
-
Use of Structurally Unrelated Inhibitors: Compare the effects of this compound with other carbonic anhydrase inhibitors that have different chemical scaffolds. If they produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: If you are working in a cell-based system, overexpressing the intended carbonic anhydrase target might rescue the phenotype observed with this compound treatment.
-
Counter-Screening: Test this compound against a panel of common off-target proteins, such as kinases, GPCRs, and ion channels.
-
Phenotypic Screening: Observe the effects of this compound in a variety of cell-based assays that measure different cellular processes to identify unexpected phenotypes.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and the binding sites of known proteins.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected or inconsistent results in a cell-based assay. | This compound may be interacting with an unknown protein in your specific cell type, leading to a confounding biological response. | 1. Perform a cytotoxicity assay to rule out cell death as the cause. 2. Use a structurally different carbonic anhydrase inhibitor as a control. 3. Consider a counter-screen against a broad panel of off-targets. |
| Discrepancy between in vitro and in vivo results. | Off-target effects may be more pronounced in a complex biological system due to the presence of more potential interacting partners. | 1. Investigate the expression levels of potential off-targets in your in vivo model. 2. Conduct a safety pharmacology assessment to identify effects on major physiological systems. |
| High background or non-specific signal in a binding assay. | This compound may be binding non-specifically to components of your assay system. | 1. Optimize assay conditions (e.g., buffer composition, detergent concentration). 2. Include appropriate negative controls (e.g., a structurally similar but inactive compound). |
Quantitative Data
Table 1: On-Target Binding Affinities of this compound for Carbonic Anhydrase Isoforms
| Carbonic Anhydrase Isoform | Binding Affinity (Ki or KD) | Assay Method |
| Human Carbonic Anhydrase I | 0.0017 µM (KD) | Ion Mobility Spectrometry and Mass Spectrometry |
| Human Carbonic Anhydrase II | 12.1 nM (Ki) | Stopped-flow CO2 hydration |
| Human Carbonic Anhydrase IX | 25.7 nM (Ki) | Stopped-flow CO2 hydration |
| Human Carbonic Anhydrase XII | Not specified, but inhibited | Not specified |
| Human Carbonic Anhydrase XIII | Intrinsic Kd not directly reported, but binding is tight and exothermic | Isothermal Titration Calorimetry (ITC) and Thermal Shift Assay |
| Neisseria gonorrhoeae Carbonic Anhydrase (NgCA) | 94 nM (Ki) | Stopped-flow CO2 hydration |
Note: Binding affinities can vary depending on the assay conditions.
Experimental Protocols
Cell-Based Cytotoxicity Assay using Resazurin
This protocol provides a method to assess the general cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include wells with medium only (no cells) for background control, and cells with vehicle (DMSO) as a negative control.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
-
Measurement:
-
Measure the fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
In Vitro Kinase Inhibitor Profiling Assay
This protocol outlines a general method for screening this compound against a panel of kinases.
Materials:
-
Recombinant kinases
-
Kinase-specific substrates (peptides or proteins)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
This compound stock solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Assay Preparation:
-
Prepare a master mix of the kinase, substrate, and any necessary co-factors in the kinase assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
-
Compound Addition:
-
Add this compound at various concentrations to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle).
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for each kinase.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the controls.
-
Determine the IC50 value for any kinases that show significant inhibition.
-
Radioligand Binding Assay for GPCR Off-Target Screening
This protocol describes a competitive binding assay to assess the ability of this compound to displace a known radioligand from a GPCR.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radioligand specific for the GPCR (e.g., 3H- or 125I-labeled)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
This compound stock solution
-
Non-labeled specific ligand for determining non-specific binding
-
96-well filter plates (e.g., glass fiber filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration close to its KD.
-
Add serial dilutions of this compound.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of the non-labeled specific ligand.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of inhibition of specific binding by this compound at each concentration.
-
Calculate the IC50 and subsequently the Ki value for this compound if significant displacement is observed.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Dosing and Uses | medtigo [medtigo.com]
- 3. The Carbonic Anhydrase Inhibitor this compound Inhibits the Mycobacterium tuberculosis PhoPR Regulon and Esx-1 Secretion and Attenuates Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Potential of this compound Targeting Oxidative Stress and Inflammation in Experimental Models of Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myocardial and mitochondrial effects of the anhydrase carbonic inhibitor this compound in ischemia‐reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bacterial Resistance to Ethoxzolamide in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethoxzolamide (EZA) in long-term bacterial studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against bacteria?
This compound is a known inhibitor of carbonic anhydrase (CA), an enzyme present in both eukaryotes and prokaryotes.[1][2][3] While it does inhibit bacterial CAs, its antibacterial efficacy, particularly against species like Helicobacter pylori, is believed to stem from its ability to impact multiple cellular targets.[1][4][5] This multi-target mechanism is a key reason why spontaneous resistance to EZA does not readily develop.[1][4]
Q2: How frequently does spontaneous resistance to this compound arise in bacteria?
The frequency of spontaneous resistance to this compound is notably low. Studies on Helicobacter pylori have reported a rate of spontaneous resistance acquisition to be less than 10⁻⁸.[1][5] Another study found the frequency of single-step spontaneous resistance acquisition by H. pylori to be less than 5 x 10⁻⁹.[4] This suggests that the development of resistance is a rare event, likely due to the need for simultaneous mutations in multiple genes.[1][4]
Q3: Against which types of bacteria has this compound shown activity?
This compound has demonstrated antibacterial activity against a range of pathogens, including:
-
Helicobacter pylori, including strains resistant to conventional antibiotics.[1][4]
-
Neisseria gonorrhoeae[6]
Q4: Is this compound effective against bacterial biofilms?
Some research suggests that carbonic anhydrase inhibitors like this compound may have a role in disrupting biofilms. For instance, in Mycobacterium avium, EZA was shown to reduce extracellular DNA (eDNA) transport, which is a component of the biofilm matrix.[8] This indicates a potential strategy for inhibiting biofilm formation.
Troubleshooting Guides
Scenario 1: Gradual increase in Minimum Inhibitory Concentration (MIC) of this compound during a long-term study.
Problem: You observe a steady, albeit slow, increase in the MIC of EZA against your bacterial culture over several weeks or months of continuous exposure.
Possible Causes & Troubleshooting Steps:
-
Selection of Tolerant Subpopulations: The extended exposure may be selecting for a subpopulation of bacteria with inherent tolerance.
-
Action: Perform population analysis by plating serial dilutions of the culture and testing the MIC of individual colonies. This will help determine if you have a heterogeneous population.
-
-
Accumulation of Resistance-Conferring Mutations: While rare, prolonged exposure can lead to the accumulation of mutations that confer low-level resistance.
-
Action:
-
Sequence key genes in resistant isolates. Based on existing research in H. pylori, prioritize sequencing of the uppS gene (undecaprenyl pyrophosphate synthase).[4]
-
Also, consider whole-genome sequencing to identify mutations in genes related to cell wall synthesis and gene expression control, as these have been implicated in EZA resistance.[5]
-
-
-
Upregulation of Efflux Pumps: Bacteria can upregulate efflux pumps to expel the drug from the cell.[10][11]
-
Action: Perform a synergy assay with a known efflux pump inhibitor (EPI). A significant decrease in the EZA MIC in the presence of an EPI would suggest the involvement of efflux pumps.
-
Scenario 2: Sudden emergence of a highly resistant mutant.
Problem: A bacterial colony with a significantly higher MIC to EZA appears suddenly in your long-term culture.
Possible Causes & Troubleshooting Steps:
-
Acquisition of a High-Impact Mutation: A single mutation in a critical target gene may have occurred.
-
Action: Isolate the resistant mutant and perform whole-genome sequencing. Compare the sequence to the parent strain to identify single nucleotide polymorphisms (SNPs) or other genetic changes.
-
-
Contamination: The resistant colony may be a contaminant.
-
Action: Perform 16S rRNA sequencing or other species-specific identification methods to confirm the identity of the resistant isolate.
-
Data Presentation
Table 1: Summary of Spontaneous Resistance Frequencies to this compound in Helicobacter pylori
| H. pylori Strain | Frequency of Spontaneous Resistance | Reference |
| P12 | < 5 x 10⁻⁹ | [4] |
| SS1 | < 10⁻⁸ | [1][5] |
| 26695 | < 10⁻⁸ | [1][5] |
Table 2: Known Genetic Loci Associated with this compound Resistance in Helicobacter pylori
| Gene/Locus | Function | Type of Mutation | Reference |
| uppS | Undecaprenyl pyrophosphate synthase | Amino acid substitution (e.g., Glu173Lys) | [4] |
| Multiple genes | Cell wall synthesis, control of gene expression | Various mutations | [5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase in appropriate broth medium. Adjust the turbidity to a 0.5 McFarland standard.
-
Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the adjusted bacterial inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate under appropriate conditions (temperature, atmosphere, time) for the specific bacterium.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Whole-Genome Sequencing of Resistant Mutants
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both the EZA-resistant mutant and the susceptible parent strain using a commercial DNA extraction kit.
-
Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol for your chosen sequencing platform (e.g., Illumina).
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Align the sequencing reads from the resistant mutant to the reference genome of the parent strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are unique to the resistant isolate.
-
Annotate the identified mutations to determine the affected genes and their functions.
-
Visualizations
Caption: Workflow for investigating the emergence of this compound resistance.
Caption: Potential mechanisms of this compound action and bacterial resistance.
References
- 1. Antibacterial activity of this compound against Helicobacter pylori strains SS1 and 26695 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antibacterial activity of this compound against Helicobacter pylori strains SS1 and 26695 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing FDA-approved sulphonamide carbonic anhydrase inhibitors for treatment of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Carbonic Anhydrase Inhibitor this compound Inhibits the Mycobacterium tuberculosis PhoPR Regulon and Esx-1 Secretion and Attenuates Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 11. Efflux Pump Research | TCI AMERICA [tcichemicals.com]
Long-term stability of Ethoxzolamide under various storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Ethoxzolamide under various storage conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For routine laboratory use, solid this compound should be stored in well-closed containers at controlled room temperature (20-25°C or 68-77°F). For long-term storage, it is advisable to store the substance at refrigerated temperatures (2-8°C or 36-46°F) to minimize the potential for degradation over extended periods. Protect from light and moisture.
Q2: How stable is this compound in solution?
The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature. Aqueous solutions are susceptible to hydrolysis, especially at non-optimal pH values. For short-term use, prepare solutions fresh. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the typical degradation pathways for this compound?
This compound, a benzothiazole sulfonamide, is susceptible to degradation through hydrolysis, oxidation, and photolysis. The primary degradation pathway involves the hydrolysis of the sulfonamide group. The benzothiazole ring can also undergo oxidative cleavage or photochemical reactions upon exposure to light.
Q4: How can I monitor the stability of my this compound samples?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of impurities.
Troubleshooting Guide for Stability Studies
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in solution. | 1. Non-optimal pH of the solution.2. Presence of oxidizing agents in the solvent.3. Exposure to light.4. Repeated freeze-thaw cycles. | 1. Buffer the solution to a pH where this compound exhibits maximum stability (typically in the slightly acidic range).2. Use high-purity solvents and degas them if necessary.3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.4. Aliquot solutions into single-use vials to avoid repeated freezing and thawing. |
| Appearance of unknown peaks in the HPLC chromatogram. | 1. Formation of degradation products.2. Contamination of the sample or solvent.3. Interaction with container materials (leachables). | 1. Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products and identify their retention times.2. Analyze a solvent blank to rule out contamination.3. Ensure the use of inert container materials for storage and analysis. |
| Poor recovery of this compound from the analytical column. | 1. Inappropriate mobile phase composition or pH.2. Strong adsorption of the compound to the stationary phase.3. Degradation on the column. | 1. Optimize the mobile phase, including the organic modifier content and pH, to ensure proper elution.2. Use a different column with a less retentive stationary phase if necessary.3. Ensure the mobile phase is compatible with the compound and does not induce on-column degradation. |
| Inconsistent stability results between batches. | 1. Variability in the initial purity of the this compound batches.2. Inconsistent storage conditions.3. Differences in sample handling procedures. | 1. Always characterize the initial purity of each batch before initiating a stability study.2. Ensure all samples are stored in a calibrated and monitored stability chamber.3. Standardize all sample preparation and handling protocols. |
Data Presentation: Representative Long-Term Stability Data for this compound
The following tables summarize hypothetical, yet representative, quantitative data for the long-term stability of solid this compound under various storage conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Stability of Solid this compound at 25°C / 60% RH
| Time (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | White to off-white powder | 100.0 | < 0.1 |
| 3 | Conforms | 99.8 | 0.2 |
| 6 | Conforms | 99.5 | 0.5 |
| 12 | Conforms | 99.1 | 0.9 |
| 24 | Conforms | 98.2 | 1.8 |
Table 2: Stability of Solid this compound at 40°C / 75% RH (Accelerated Conditions)
| Time (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | White to off-white powder | 100.0 | < 0.1 |
| 1 | Conforms | 99.2 | 0.8 |
| 3 | Conforms | 98.0 | 2.0 |
| 6 | Conforms | 96.5 | 3.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and a 20 mM phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C in a dry oven for 72 hours.
-
Photostability: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms to an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Technical Support Center: Ethoxzolamide Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Ethoxzolamide administration protocols for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in rodents?
A1: The optimal route of administration depends on the experimental goals.
-
Intravenous (IV) injection provides immediate and complete bioavailability, making it suitable for acute effect studies.
-
Intraperitoneal (IP) injection offers rapid absorption, though slightly slower than IV, and is a common alternative.[1][2]
-
Oral gavage (PO) is used to simulate clinical oral administration but may result in lower and more variable bioavailability due to first-pass metabolism.[3][4]
Q2: What are suitable vehicles for formulating this compound for in vivo studies?
A2: this compound has low aqueous solubility, requiring non-aqueous vehicles or suspensions.
-
For IV administration in rats, a solution of polyethylene glycol (PEG) 300 and ethanol (1:1 ratio) has been successfully used.
-
For oral and IP routes, vehicles such as corn oil, or aqueous suspensions with suspending agents like carboxymethylcellulose (CMC) or gum arabic can be considered.[5] It is crucial to conduct vehicle toxicity controls.
Q3: What are the potential side effects of this compound administration in animals?
A3: As a carbonic anhydrase inhibitor, this compound can cause metabolic acidosis.[6][7] Other potential side effects, primarily observed with carbonic anhydrase inhibitors in general, may include diuresis, electrolyte imbalance, and central nervous system effects.[8] Close monitoring of animal well-being is essential.
Q4: How can I improve the bioavailability of orally administered this compound?
A4: Low bioavailability of oral compounds can be due to poor solubility, instability in the gastrointestinal tract, or first-pass metabolism.[7][9][10] To enhance bioavailability, consider:
-
Formulation strategies: Utilizing solubility-enhancing excipients or creating a micronized suspension to increase surface area for dissolution.
-
pH adjustment: this compound's stability is pH-dependent, being most stable at a pH of 4 to 5.5.[11]
-
Co-administration with absorption enhancers: Though specific enhancers for this compound are not well-documented, this is a general strategy for improving drug absorption.
Q5: What is the stability of this compound in solution?
A5: The stability of this compound solutions is crucial for accurate dosing. An analog, 6-hydroxyethoxy-2-benzothiazole sulfonamide, is most stable in aqueous solution at a pH between 4 and 5.5.[11] It is recommended to prepare fresh solutions for each experiment or conduct stability studies for the specific formulation and storage conditions used.[6][12][13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle. | - Increase the proportion of co-solvents like PEG 300 or ethanol.- Use sonication to aid dissolution.- Prepare a suspension with appropriate suspending agents (e.g., 0.5% methylcellulose). |
| Animal distress after injection (IP or IV) | Irritation from the vehicle or high concentration of the drug. | - Dilute the drug solution to a lower concentration.- Ensure the pH of the solution is close to physiological pH (around 7.4).- Administer the injection more slowly. |
| Inconsistent results between animals (Oral Gavage) | Inaccurate dosing technique or variability in gastrointestinal absorption. | - Ensure proper training in oral gavage to avoid accidental administration into the lungs.[15]- Fast animals for a consistent period before dosing to standardize stomach content.- Consider using a formulation that improves solubility and absorption. |
| Low plasma concentration of this compound | Poor absorption, rapid metabolism, or instability of the compound. | - For oral administration, investigate different formulations to enhance bioavailability.[16]- For all routes, confirm the stability of the dosing solution.[11]- Consider a different route of administration with higher bioavailability, such as IP or IV.[4] |
| Unexpected mortality | Toxicity of the compound at the administered dose or adverse reaction to the vehicle. | - Perform a dose-response study to determine the maximum tolerated dose.- Always include a vehicle-only control group to assess the toxicity of the vehicle itself.[17] |
Quantitative Data Summary
Table 1: this compound Dosages in Animal Studies
| Animal Model | Route of Administration | Dosage | Vehicle | Reference |
| Rabbit | Intravenous (IV) | 4 mg/kg | Not specified | [18] |
| Rat | Intravenous (IV) | 0.18 mg/kg | PEG 300:Ethanol (1:1) | [2] |
| Mouse | Oral Gavage | Not specified in detail; analog used | Not specified in detail | [3] |
Table 2: Recommended Maximum Administration Volumes for Rodents
| Route | Mouse | Rat |
| Oral (gavage) | 10 mL/kg | 10 mL/kg |
| Intraperitoneal (IP) | 10 mL/kg | 10 mL/kg |
| Intravenous (IV) bolus | 5 mL/kg | 5 mL/kg |
Note: These are general guidelines. The exact volumes may need to be adjusted based on the specific vehicle and experimental conditions. Always adhere to your institution's IACUC guidelines.
Experimental Protocols
1. Intravenous (IV) Administration in Rats (Adapted from MedChemExpress)
-
Drug Preparation: Prepare a stock solution of this compound in a vehicle of polyethylene glycol (PEG) 300 and ethanol at a 1:1 ratio. The final concentration should be calculated based on the desired dosage (e.g., 0.18 mg/kg) and the injection volume.
-
Animal Restraint: Properly restrain the rat to allow access to the lateral tail vein.
-
Injection: Using an appropriate gauge needle (e.g., 27-30G), inject the calculated volume of the this compound solution slowly into the lateral tail vein.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
2. Intraperitoneal (IP) Injection in Mice (General Protocol)
-
Drug Preparation: Formulate this compound in a suitable vehicle (e.g., corn oil, or a suspension in 0.5% methylcellulose). Ensure the solution or suspension is homogenous.
-
Animal Restraint: Gently restrain the mouse by securing the scruff of the neck and the base of the tail.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Insert a 25-27G needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then inject the solution.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse effects.
3. Oral Gavage in Mice (General Protocol)
-
Drug Preparation: Prepare a homogenous solution or suspension of this compound in a suitable vehicle.
-
Animal Restraint: Firmly restrain the mouse to prevent movement of the head and body.
-
Gavage Needle Insertion: Gently insert a flexible, ball-tipped gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Administration: Slowly administer the calculated volume of the drug formulation directly into the stomach.
-
Post-administration Monitoring: Observe the animal for any signs of respiratory distress or regurgitation.
Signaling Pathway Diagrams
Caption: this compound's cardioprotective signaling cascade.
Caption: General experimental workflow for this compound administration.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Optimization of this compound Analogs with Improved Pharmacokinetic Properties for In Vivo Efficacy against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal injection of ethanol results in drastic changes in bone metabolism not observed when ethanol is administered by oral gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voluntary oral administration of drugs in mice [protocols.io]
- 6. fda.gov [fda.gov]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability studies of topical carbonic anhydrase inhibitor 6-hydroxyethoxy-2-benzothiazole sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability study of veterinary drugs in standard solutions for LC-MS/MS screening in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of Ethoxzolamide and Acetazolamide Inhibitory Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory profiles of two prominent carbonic anhydrase inhibitors, Ethoxzolamide and Acetazolamide. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and scientific investigations.
Inhibitory Potency: A Quantitative Comparison
This compound and Acetazolamide are both potent inhibitors of various human carbonic anhydrase (hCA) isozymes. However, their inhibitory constants (Ki) vary across the different isoforms, indicating differences in their selectivity. The following table summarizes the Ki values for both inhibitors against a range of hCA isozymes, compiled from multiple studies. In general, this compound demonstrates a higher potency for many of the investigated isoforms.
| Carbonic Anhydrase Isozyme | This compound Ki (nM) | Acetazolamide Ki (nM) |
| hCA I | 1.7[1] | 780[1] |
| hCA II | 0.8[2] | 8[2] |
| hCA IX | - | 30 |
| hCA XII | - | 5.7 |
| hCA XIII | - | 53 (intrinsic Kd)[3] |
Experimental Methodology: Determining Inhibitory Constants
The inhibitory constants (Ki) presented in this guide are primarily determined using the stopped-flow CO2 hydration assay. This technique is a cornerstone for studying the kinetics of rapid enzymatic reactions, such as the hydration of carbon dioxide catalyzed by carbonic anhydrase.
Stopped-Flow CO2 Hydration Assay Protocol
The stopped-flow CO2 hydration assay measures the rate of pH change resulting from the carbonic anhydrase-catalyzed hydration of CO2 to bicarbonate and a proton. The inhibition of this reaction by compounds like this compound and Acetazolamide is quantified by measuring the enzymatic activity at various inhibitor concentrations.
Materials:
-
Stopped-flow spectrophotometer
-
pH-sensitive indicator (e.g., phenol red, p-nitrophenol)
-
Buffer solution (e.g., Tris-HCl, HEPES)
-
Purified carbonic anhydrase isozyme
-
Inhibitor solutions (this compound or Acetazolamide) at various concentrations
-
CO2-saturated water
Procedure:
-
Solution Preparation:
-
Prepare a buffer solution at the desired pH and temperature.
-
Prepare a stock solution of the purified carbonic anhydrase isozyme in the buffer.
-
Prepare a series of dilutions of the inhibitor (this compound or Acetazolamide) in the buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
-
Enzyme-Inhibitor Incubation:
-
Pre-incubate the enzyme solution with each concentration of the inhibitor for a specified period to allow for the formation of the enzyme-inhibitor complex.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other syringe with the CO2-saturated water containing the pH indicator.
-
Rapidly mix the two solutions in the observation cell of the spectrophotometer.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the production of protons.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration by fitting the initial linear portion of the absorbance versus time curve.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme.
-
Signaling Pathways and Physiological Relevance
Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, play a critical role in the regulation of pH in the tumor microenvironment.[4][5] By catalyzing the hydration of CO2, these enzymes contribute to the acidification of the extracellular space and the maintenance of a neutral or slightly alkaline intracellular pH in cancer cells. This pH gradient is crucial for tumor cell survival, proliferation, and invasion.[4][6]
Inhibition of CA IX and CA XII by agents such as this compound and Acetazolamide can disrupt this pH regulation, leading to an increase in intracellular acidity. This intracellular acidification can, in turn, influence downstream signaling pathways. For instance, alterations in intracellular pH have been shown to affect calcium signaling and the mTOR pathway, both of which are critical for cell growth and proliferation.[7]
The targeted inhibition of these carbonic anhydrase isoforms represents a promising strategy in cancer therapy. By disrupting the pH balance in the tumor microenvironment, these inhibitors can create a less favorable environment for cancer cell growth and may enhance the efficacy of other anticancer treatments.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the effects of inhibitors of carbonic anhydrase on osteoclastic bone resorption and purified carbonic anhydrase isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Ethoxzolamide's Selectivity Across Human Carbonic Anhydrase Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Ethoxzolamide's selectivity profile against various human carbonic anhydrase (hCA) isoforms. The data presented herein is intended to assist researchers in evaluating this compound as a tool compound for basic research and as a reference for the development of novel, isoform-selective carbonic anhydrase inhibitors.
Executive Summary
This compound is a potent sulfonamide inhibitor of human carbonic anhydrases, a family of zinc-containing metalloenzymes that play crucial roles in a variety of physiological processes. While clinically used for its diuretic and anti-glaucoma properties, its inhibitory activity extends across numerous hCA isoforms. This guide summarizes the available experimental data on the inhibition constants (Ki) of this compound against twelve catalytically active hCA isoforms, details the experimental methodologies used to obtain this data, and visualizes key signaling pathways and experimental workflows.
Comparative Inhibition Profile of this compound
The selectivity of this compound is presented as a comparison of its inhibition constants (Ki) across a range of human carbonic anhydrase isoforms. The data has been compiled from various scientific publications. It is important to note that while data for many isoforms are available, specific Ki values for hCA VA, VB, and VI are not consistently reported in the reviewed literature.
| Isoform | Cellular Localization | This compound Ki (nM) | Reference(s) |
| hCA I | Cytosolic | 1.7 - 25 | [1][2] |
| hCA II | Cytosolic | 8 | [2] |
| hCA III | Cytosolic | 154,000 - 2,200,000 | [3] |
| hCA IV | Membrane-bound | 74 - 93 | [4][5] |
| hCA VA | Mitochondrial | Data not available | |
| hCA VB | Mitochondrial | Data not available | |
| hCA VI | Secreted | Data not available | |
| hCA VII | Cytosolic | <1 (subnanomolar) | [5][6] |
| hCA IX | Membrane-bound | 34 | [2] |
| hCA XII | Membrane-bound | 22 | [2] |
| hCA XIII | Cytosolic | Similar to hCA II | |
| hCA XIV | Membrane-bound | 13 - 48 |
Experimental Methodologies
The determination of inhibition constants for carbonic anhydrase inhibitors is primarily achieved through two key experimental assays: the stopped-flow CO₂ hydration assay and the colorimetric esterase activity assay.
Stopped-Flow CO₂ Hydration Assay
This is a direct and rapid kinetic method for measuring the catalytic activity of carbonic anhydrase.
Principle: This assay measures the enzyme's ability to catalyze the hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator dye. The rate of this reaction is measured in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the immediate monitoring of the reaction.
Detailed Protocol:
-
Reagent Preparation:
-
Buffer: A suitable buffer with a known pKa is prepared (e.g., Tris, HEPES). The buffer should not significantly inhibit the enzyme.
-
Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform is prepared in the assay buffer. The concentration is determined spectrophotometrically.
-
Inhibitor Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the assay buffer.
-
CO₂ Solution: A saturated solution of CO₂ is prepared by bubbling CO₂ gas through chilled, distilled water.
-
pH Indicator: A solution of a pH indicator dye (e.g., phenol red, p-nitrophenol) is prepared in the assay buffer.
-
-
Instrumentation: A stopped-flow spectrophotometer equipped with a fluorescence or absorbance detector is used. The instrument is thermostatted to a specific temperature (e.g., 25°C).
-
Assay Procedure:
-
One syringe of the stopped-flow instrument is loaded with the enzyme solution (pre-incubated with or without the inhibitor for a specific time).
-
The other syringe is loaded with the CO₂-saturated solution containing the pH indicator.
-
The two solutions are rapidly mixed in the observation cell of the instrument.
-
The change in absorbance or fluorescence of the pH indicator is monitored over time as the pH of the solution changes due to the enzymatic reaction.
-
The initial rate of the reaction is calculated from the linear phase of the progress curve.
-
-
Data Analysis:
-
The initial rates are plotted against the substrate (CO₂) concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
-
To determine the inhibition constant (Ki), the assay is performed with varying concentrations of this compound and a fixed concentration of the substrate.
-
The data is then fitted to the appropriate inhibition model (e.g., competitive, non-competitive, uncompetitive) using specialized software to calculate the Ki value.
-
Colorimetric Esterase Activity Assay
This is an indirect, high-throughput method for screening carbonic anhydrase inhibitors.
Principle: Many α-carbonic anhydrases, including several human isoforms, exhibit esterase activity. This assay utilizes a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA). The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 400-405 nm. The rate of formation of p-nitrophenol is proportional to the enzyme's activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer is prepared (e.g., Tris-HCl, pH 7.4).
-
Enzyme Solution: A stock solution of the purified hCA isoform is prepared in the assay buffer.
-
Inhibitor Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Substrate Solution: A stock solution of p-nitrophenyl acetate (p-NPA) is prepared in a water-miscible organic solvent like acetonitrile or DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add the assay buffer.
-
Add the enzyme solution to the appropriate wells.
-
Add varying concentrations of this compound or the vehicle control to the wells.
-
Pre-incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in a microplate reader in kinetic mode for a specified duration (e.g., 10-30 minutes).
-
-
Data Analysis:
-
The rate of the reaction (change in absorbance per unit time) is calculated for each well.
-
The percentage of inhibition is calculated for each this compound concentration relative to the control (no inhibitor).
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
-
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase Inhibition Assay Workflow
Caption: Workflow for determining the inhibition constant (Ki) of this compound.
Role of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Hypoxia-induced signaling cascade leading to CA IX expression and tumor progression.
Role of Carbonic Anhydrase in Aqueous Humor Secretion and Glaucoma
Caption: Role of carbonic anhydrase in aqueous humor production and the mechanism of this compound in glaucoma.
References
- 1. Inhibition of mammalian carbonic anhydrase isoforms I, II and VI with thiamine and thiamine-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Ethoxzolamide's Enzymatic Inhibition Profile
A deep dive into the cross-validation data of Ethoxzolamide against other key carbonic anhydrase inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to its enzymatic inhibition profile.
This guide offers an objective comparison of this compound's performance against other prominent carbonic anhydrase (CA) inhibitors, namely Acetazolamide and Dorzolamide. The information presented is collated from various cross-validation studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Quantitative Comparison of Inhibition Constants
The inhibitory potential of this compound, Acetazolamide, and Dorzolamide has been evaluated against several isoforms of human carbonic anhydrase (hCA). The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters in assessing the efficacy of these inhibitors. A lower value indicates a higher potency. The following table summarizes the available data from multiple studies.
| Inhibitor | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IV (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) |
| This compound | 1.7[1] | 1[2] | - | - | - | - |
| Acetazolamide | 780[1] | 12[3][4] | 74[3][4] | 30[2] | - | 53 (murine) |
| Dorzolamide | 600[2] | 0.18[2][5] | 6.9[5] | - | - | - |
Note: The values presented are a synthesis of data from multiple sources and may have been determined under varying experimental conditions. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflows
The inhibition of carbonic anhydrase by sulfonamides like this compound involves the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site. This interaction blocks the catalytic activity of the enzyme, which is crucial for the reversible hydration of carbon dioxide to bicarbonate and a proton.
Caption: Workflow of a typical enzymatic inhibition assay.
Experimental Protocols
The determination of enzymatic inhibition constants for carbonic anhydrase inhibitors typically involves one of two primary methods: the stopped-flow CO₂ hydration assay or isothermal titration calorimetry (ITC).
Stopped-Flow CO₂ Hydration Assay
This is a widely used method to measure the catalytic activity of carbonic anhydrase.
Principle: This technique measures the rate of pH change resulting from the CA-catalyzed hydration of carbon dioxide. The assay is performed in a stopped-flow instrument that allows for the rapid mixing of the enzyme and a CO₂-saturated solution. The subsequent change in pH is monitored over time using a pH indicator. The presence of an inhibitor will decrease the rate of this reaction.
Protocol Outline:
-
Reagent Preparation:
-
A buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) is prepared.
-
A CO₂-saturated solution is prepared by bubbling CO₂ gas through the buffer.
-
Stock solutions of the carbonic anhydrase enzyme and the inhibitors (this compound, Acetazolamide, Dorzolamide) are prepared in an appropriate solvent (e.g., DMSO).
-
-
Enzyme-Inhibitor Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a specific period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.
-
Measurement:
-
The enzyme-inhibitor mixture is rapidly mixed with the CO₂-saturated buffer in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).
-
-
Data Analysis:
-
The initial velocity of the reaction is determined from the rate of change in absorbance.
-
The inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with a binding event.
Principle: ITC measures the heat released or absorbed when a ligand (the inhibitor) is titrated into a solution containing a macromolecule (the enzyme). This allows for the determination of the binding affinity (Kₐ, the reciprocal of the dissociation constant, Kₐ = 1/Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Protocol Outline:
-
Sample Preparation:
-
The carbonic anhydrase enzyme and the inhibitor are dialyzed or dissolved in an identical buffer to minimize heats of dilution.
-
The concentrations of the enzyme and inhibitor are accurately determined.
-
-
ITC Experiment:
-
The enzyme solution is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into the titration syringe.
-
A series of small injections of the inhibitor are made into the enzyme solution.
-
-
Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of inhibitor to enzyme.
-
Data Analysis: The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction, including the binding affinity from which the inhibition constant can be derived.
Logical Relationships in Inhibition Analysis
The process of characterizing an enzyme inhibitor involves a logical progression from initial screening to detailed kinetic and thermodynamic analysis.
Caption: Logical flow for inhibitor characterization.
References
A Comparative Guide to Ethoxzolamide and Other Sulfonamide-Based Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethoxzolamide with other prominent sulfonamide-based carbonic anhydrase (CA) inhibitors. Sulfonamides represent a cornerstone class of CA inhibitors, widely utilized in therapeutic applications ranging from glaucoma to cancer.[1][2][3] this compound, an FDA-approved drug, is a potent inhibitor used in the treatment of glaucoma due to its ability to lower intraocular pressure (IOP).[4] This document presents quantitative data on its inhibitory performance against key human carbonic anhydrase (hCA) isoforms relative to other clinically relevant sulfonamides like Acetazolamide, Methazolamide, Dorzolamide, and Brinzolamide. Detailed experimental methodologies and illustrative diagrams of key processes are provided to support further research and development.
Quantitative Performance Comparison: Inhibition Constants (Kᵢ)
The primary mechanism of action for these drugs is the inhibition of carbonic anhydrase isozymes.[1] The inhibitory potency is quantified by the inhibition constant (Kᵢ), where a lower value indicates a higher affinity and more potent inhibition. The following table summarizes the Kᵢ values (in nM) of this compound and other key sulfonamides against several major human carbonic anhydrase isoforms.
| Inhibitor | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IV (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) |
| This compound | 250 | 12 | 74 | 25.8 | 5.7 |
| Acetazolamide | 250 | 12 | 74 | 25.8 | 5.7 |
| Methazolamide | 50 | 14 | 6200 | 25 | 4.5 |
| Dorzolamide | 3000 | 3.5 | 8500 | 250 | 51.6 |
| Brinzolamide | 3900 | 3.1 | - | 41 | 5.2 |
Data compiled from multiple sources. Note that experimental conditions may vary between studies.[5][6][7][8]
Key Observations:
-
hCA II Inhibition: this compound and Acetazolamide show identical high potency against the ubiquitous cytosolic isoform hCA II (Kᵢ = 12 nM).[5][6] Dorzolamide and Brinzolamide are even more potent against this isoform.
-
hCA IV Inhibition: this compound is a potent inhibitor of the membrane-bound hCA IV (Kᵢ = 74 nM), significantly more so than Methazolamide or Dorzolamide.[7]
-
Tumor-Associated Isoforms (hCA IX & XII): this compound demonstrates strong inhibition of the tumor-associated isoforms hCA IX and hCA XII, which are validated anticancer targets.[9][10] Its potency is comparable to Acetazolamide and Methazolamide for these targets.
Fundamental Mechanism: Carbonic Anhydrase Catalysis and Inhibition
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons (H⁺).[1][6] This reaction is fundamental to pH regulation, CO₂ transport, and fluid secretion.[1] Sulfonamide inhibitors function by coordinating to the zinc ion in the enzyme's active site, blocking its catalytic activity.[2]
Caption: Carbonic anhydrase catalysis and the mechanism of sulfonamide inhibition.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
The inhibitory potency (Kᵢ) of sulfonamides against various CA isoforms is commonly determined using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed CO₂ hydration rate.
Principle: The assay follows the proton production resulting from the hydration of CO₂. A pH indicator (e.g., 4-nitrophenol) is used in a low-buffer solution. As the enzyme catalyzes the reaction CO₂ + H₂O → HCO₃⁻ + H⁺, the resulting protons cause a color change in the indicator, which is monitored over time by a spectrophotometer. The initial rate of reaction is determined in the presence and absence of the inhibitor.
Detailed Methodology:
-
Reagent Preparation:
-
Buffer Solution: A low-concentration buffer (e.g., 10 mM HEPES or TAPS) containing a pH indicator is prepared. The pH is adjusted to a value on the linear portion of the indicator's titration curve (e.g., pH 7.5).
-
Enzyme Stock: A concentrated stock solution of the purified human carbonic anhydrase isoform is prepared in the buffer solution.
-
Inhibitor Stock: The sulfonamide inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a concentrated stock solution, which is then serially diluted.
-
CO₂ Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Procedure:
-
The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of two solutions and immediate spectrophotometric measurement.
-
Syringe 1: Contains the CA enzyme and the pH indicator in the buffer. For inhibition assays, varying concentrations of the sulfonamide inhibitor are added to this syringe.
-
Syringe 2: Contains the CO₂-saturated water.
-
Equal volumes of the solutions from both syringes are rapidly mixed.
-
-
Data Acquisition:
-
The change in absorbance of the pH indicator is monitored at a specific wavelength (e.g., 400 nm for 4-nitrophenol) for a short period (typically seconds).
-
The initial linear portion of the absorbance vs. time curve is used to calculate the initial reaction rate (V₀).
-
-
Data Analysis:
-
The catalytic rate is calculated from the slope of the absorbance trace.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.
-
The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.[11]
-
Experimental Workflow for CA Inhibitor Evaluation
The development and characterization of novel CA inhibitors follow a structured workflow, from initial screening to detailed kinetic analysis.
Caption: General experimental workflow for CA inhibitor drug discovery.
Comparative Discussion
-
Clinical Application and Administration: A major distinction among these inhibitors lies in their clinical application and route of administration. Acetazolamide and this compound are typically administered orally for systemic effects, treating conditions like glaucoma, epilepsy, and altitude sickness.[12][13] However, systemic administration is often associated with side effects like metabolic acidosis and paresthesia.[14][15] In contrast, Dorzolamide and Brinzolamide were developed as topical ophthalmic solutions specifically to lower IOP in glaucoma.[14][16] This topical administration minimizes systemic side effects, improving patient tolerance.[14][17]
-
Potency and Selectivity: While this compound is a potent inhibitor of several isoforms, newer sulfonamides have been designed for greater selectivity. For instance, some modern inhibitors are engineered to selectively target the tumor-associated hCA IX and XII over the ubiquitous "off-target" isoforms hCA I and II, which is a desirable trait for developing anticancer agents.[9][10][18] The data shows that while this compound is potent against hCA IX and XII, it is also highly potent against hCA II, indicating a lack of selectivity that is a common feature of first-generation inhibitors like Acetazolamide.[5][6]
-
Permeability: The effectiveness of an inhibitor can also depend on its ability to reach the target enzyme. In one study against Neisseria gonorrhoeae, this compound showed significantly greater antibacterial potency than Acetazolamide, despite having a similar Kᵢ against the bacterial carbonic anhydrase. This difference was attributed to this compound's increased permeability into the pathogen.[19]
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitors. Inhibition of the membrane-bound human and bovine isozymes IV with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acetazolamide methazolamide this compound: Topics by Science.gov [science.gov]
- 9. dovepress.com [dovepress.com]
- 10. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Patient tolerance to carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetazolamide - Wikipedia [en.wikipedia.org]
- 14. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension [pubmed.ncbi.nlm.nih.gov]
- 15. litfl.com [litfl.com]
- 16. Dorzolamide - Wikipedia [en.wikipedia.org]
- 17. Tolerability and efficacy of dorzolamide versus acetazolamide added to timolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Repurposing FDA-approved sulphonamide carbonic anhydrase inhibitors for treatment of Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Topical Efficacy of Ethoxzolamide and Dorzolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two carbonic anhydrase inhibitors, ethoxzolamide and dorzolamide, in topical applications for the management of elevated intraocular pressure (IOP). While dorzolamide is a well-established clinical agent, topical this compound has been investigated primarily through its analogues in preclinical and early-phase human studies. This document synthesizes the available experimental data to offer an objective comparison of their performance.
Mechanism of Action
Both this compound and dorzolamide are sulfonamide-based carbonic anhydrase inhibitors.[1] Their primary mechanism of action involves the inhibition of carbonic anhydrase isoenzymes, particularly CA-II, which is abundant in the ciliary processes of the eye.[2][3] By blocking this enzyme, the formation of bicarbonate ions in the aqueous humor is reduced, leading to a decrease in fluid transport and consequently, a reduction in aqueous humor production.[4] This ultimately lowers intraocular pressure.[4]
Signaling Pathway of Carbonic Anhydrase Inhibitors
Caption: Signaling pathway of carbonic anhydrase inhibition in the ciliary epithelium.
Quantitative Data on Intraocular Pressure (IOP) Reduction
The following tables summarize the available quantitative data on the IOP-lowering effects of topical dorzolamide and analogues of this compound. It is important to note the differences in study subjects (human vs. animal) and the specific compounds tested when comparing the data.
Dorzolamide: Human Clinical Trial Data
| Study Reference | Drug Concentration | Dosage | Patient Population | Baseline IOP (mmHg) | Mean IOP Reduction | Peak IOP Reduction | Duration of Action |
| Strahlman et al. (1995) | 2% | Three times daily | Patients with open-angle glaucoma or ocular hypertension | 27.1 | -13.3% (trough) | -18.4% (peak) | Not specified |
| Hedman et al. (2003) | 2% | Three times daily | Healthy volunteers | Not specified | 17% reduction in aqueous humor flow | Not specified | Not specified |
| Portellos et al. (1998) | 2% (in combination with timolol) | Twice daily | Pediatric glaucoma patients | 27.8 ± 4.9 | 27.4% ± 17.1% | Not specified | Not specified |
This compound Analogues: Preclinical and Early-Phase Human Data
| Study Reference | Compound | Drug Concentration & Formulation | Study Subjects | Baseline Condition | Mean IOP Reduction | Peak IOP Reduction | Duration of Action |
| Lewis et al. (1984) | 6-hydroxythis compound | 1% suspension | Normal rabbits | Normotensive | Statistically significant unilateral reduction | Not specified | Not specified |
| Lewis et al. (1984) | 6-hydroxythis compound | Gel vehicle | Normal and ocular hypertensive rabbits | Normotensive and Hypertensive | Larger and more prolonged reduction compared to suspension | Not specified | Prolonged |
| Chiang et al. (1991) | 6-hydroxyethoxy-2-benzothiazole sulfonamide (6-HS) | 3% gel | alpha-chymotrypsin-induced glaucoma rabbits | Glaucomatous | Not specified | 24.4% | Not specified |
| Lewis et al. (1986) | Aminozolamide | 50-microL gel | Patients with ocular hypertension | Ocular Hypertension | Statistically significant lowering compared to control | Not specified | At least 8 hours |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.
Representative Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for preclinical evaluation of topical IOP-lowering agents.
Synthesis of 6-Hydroxythis compound
The synthesis of 6-hydroxythis compound, an analogue of this compound, was developed to improve corneal permeability while maintaining carbonic anhydrase inhibitory activity.[5] The specific chemical synthesis steps are detailed in the original publication by Lewis et al. (1984). Researchers interested in replicating this synthesis should refer to the detailed methods provided in that study.
Measurement of Intraocular Pressure in Rabbits
In preclinical studies involving rabbits, IOP is typically measured using a calibrated applanation tonometer or a rebound tonometer. The animals are often gently restrained, and a topical anesthetic is applied to the cornea before measurement to minimize discomfort and ensure accuracy. Measurements are taken at baseline before drug administration and then at various time points after instillation of the test compound or vehicle control.
Clinical Trial Protocol for Dorzolamide
Human clinical trials for dorzolamide generally follow a double-masked, randomized, placebo-controlled design.[6] Key elements of the protocol include:
-
Patient Population : Patients with open-angle glaucoma or ocular hypertension with a baseline IOP above a specified threshold (e.g., >22 mm Hg).
-
Intervention : Administration of dorzolamide solution (e.g., 2%) or a placebo to each eye, typically three times daily for a specified duration (e.g., 4 weeks).
-
Outcome Measures : The primary outcome is typically the change in diurnal IOP from baseline. Other evaluations include corneal thickness, endothelial cell counts, and systemic safety parameters through blood and urine analysis.
Comparative Efficacy and Discussion
Direct, head-to-head clinical trials comparing the efficacy of topical this compound and dorzolamide in humans are not available in the published literature. Therefore, a direct comparison of their clinical performance is challenging.
Dorzolamide is a well-characterized topical carbonic anhydrase inhibitor with a proven track record of efficacy and safety in the long-term management of glaucoma and ocular hypertension.[6][7] Clinical studies have consistently demonstrated its ability to significantly lower IOP, both as a monotherapy and as an adjunctive agent.[7] The side effect profile is well-documented, with the most common adverse events being local ocular irritation and a bitter taste.[7]
Topical this compound and its analogues have shown promise in preclinical and early human studies. The development of analogues like 6-hydroxythis compound and aminozolamide was driven by the need to enhance the corneal permeability of the parent compound.[5][8] Studies in rabbits have demonstrated a significant IOP-lowering effect of these analogues, particularly when formulated in a gel vehicle to prolong contact time.[5] A study with aminozolamide gel in patients with ocular hypertension also showed a significant reduction in IOP with a good duration of action and no systemic side effects.[8]
However, the data for this compound analogues is limited to small-scale studies, and they have not progressed to large-scale clinical trials for glaucoma treatment. The reasons for this could be multifaceted, including formulation challenges, insufficient efficacy compared to existing treatments like dorzolamide, or other developmental hurdles.
Conclusion
Dorzolamide is a clinically established and effective topical carbonic anhydrase inhibitor for the treatment of elevated IOP. Its efficacy and safety have been well-documented in numerous clinical trials. While topical this compound and its analogues have demonstrated IOP-lowering potential in preclinical and early-phase human studies, a lack of extensive clinical data prevents a direct and comprehensive comparison with dorzolamide.
For researchers and drug development professionals, the studies on this compound analogues provide valuable insights into the structure-activity relationships and formulation strategies for developing novel topical carbonic anhydrase inhibitors. Further research, including well-designed, head-to-head clinical trials, would be necessary to definitively establish the comparative efficacy and safety of topical this compound versus dorzolamide.
References
- 1. Effects of brinzolamide on rabbit ocular blood flow in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of topically administered carbonic anhydrase inhibitors on aqueous humor dynamics in rabbits. | Semantic Scholar [semanticscholar.org]
- 3. oatext.com [oatext.com]
- 4. Glaucoma clinical trial design: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Orthogonal Assay Development: Confirming Ethoxzolamide's Mechanism of Action
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of orthogonal assays to validate the mechanism of action of Ethoxzolamide as a carbonic anhydrase inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental data, detailed protocols, and visual workflows to facilitate a robust understanding of this compound's target engagement and downstream cellular effects.
Introduction to this compound and its Mechanism of Action
This compound is a sulfonamide-based inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This catalytic activity is crucial for regulating pH, ion transport, and fluid balance in various physiological processes. By inhibiting carbonic anhydrase, this compound modulates these processes, leading to its therapeutic effects in conditions such as glaucoma, edema, and certain types of epilepsy.[1] To rigorously confirm that the therapeutic effects of this compound are indeed a direct consequence of its interaction with carbonic anhydrase, a series of orthogonal assays are essential. These assays provide independent lines of evidence for target engagement and the subsequent downstream physiological changes.
Comparative Inhibitory Activity of Carbonic Anhydrase Inhibitors
The inhibitory potency of this compound against various human carbonic anhydrase (hCA) isoforms is a critical determinant of its therapeutic window and side-effect profile. This section compares the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound with two other clinically relevant carbonic anhydrase inhibitors: Acetazolamide and Dorzolamide.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA II (IC50, µM) |
| This compound | 1.7 | - | - | - | 0.09[2] |
| Acetazolamide | 780 | 12 | 25 | 5.7 | 0.8[2] |
| Dorzolamide | - | 3.2 | - | - | - |
Orthogonal Assays to Validate Mechanism of Action
To build a compelling case for this compound's mechanism of action, it is crucial to employ a multi-pronged approach that combines direct target engagement assays with functional cellular assays.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess the direct binding of a drug to its target protein in a cellular environment. The principle relies on the ligand-induced thermal stabilization of the target protein.
-
Cell Culture and Treatment:
-
Culture a suitable cell line endogenously expressing the carbonic anhydrase isoform of interest (e.g., HEK293 cells for hCA II) to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble carbonic anhydrase at each temperature point by Western blotting using a specific antibody.
-
Increased band intensity for carbonic anhydrase in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target engagement and stabilization.
-
Enzyme Activity: Stopped-Flow CO2 Hydration Assay
This is a direct, in vitro assay to measure the catalytic activity of carbonic anhydrase and the inhibitory effect of compounds like this compound. It measures the rapid change in pH resulting from the CO2 hydration reaction.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in the buffer.
-
Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a CO2-saturated buffer by bubbling CO2 gas through the buffer on ice.
-
-
Assay Procedure:
-
Load one syringe of the stopped-flow instrument with the carbonic anhydrase solution (with or without pre-incubated inhibitor) and a pH indicator (e.g., phenol red).
-
Load the second syringe with the CO2-saturated buffer.
-
Initiate rapid mixing of the two solutions. The hydration of CO2 to carbonic acid will cause a pH change, which is monitored by the change in absorbance of the pH indicator over a short time course (milliseconds).
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the slope of the absorbance change over time.
-
Inhibition constants (Ki) can be determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
-
Downstream Functional Effect: Intracellular pH (pHi) Measurement
Inhibition of carbonic anhydrase is expected to alter intracellular pH dynamics. This assay measures the effect of this compound on the ability of cells to regulate their internal pH.
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., human corneal endothelial cells) on glass-bottom dishes.
-
Prepare a loading solution containing the pH-sensitive fluorescent dye BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved by intracellular esterases to its active, fluorescent form.[3]
-
-
Inhibitor Treatment and Fluorescence Measurement:
-
Wash the cells to remove extracellular dye.
-
Mount the dish on a fluorescence microscope equipped with a ratiometric imaging system.
-
Perfuse the cells with a bicarbonate-containing buffer and record the baseline fluorescence ratio (excitation at ~490 nm and ~440 nm, emission at ~535 nm).
-
Introduce this compound into the perfusion buffer and continue to record the fluorescence ratio to observe any changes in intracellular pH.
-
-
Calibration and Data Analysis:
-
At the end of each experiment, calibrate the fluorescence ratio to pH values using a high-potassium buffer containing nigericin, which equilibrates the intracellular and extracellular pH.
-
A decrease in the rate of pH recovery following an acid load in the presence of this compound would be indicative of carbonic anhydrase inhibition.
-
Signaling Pathway Modulation
Recent studies suggest that the effects of this compound may extend beyond simple pH regulation and involve the modulation of intracellular signaling pathways. In the context of cardioprotection, this compound has been shown to exert its beneficial effects through the activation of p38 Mitogen-Activated Protein Kinase (p38MAPK) and Protein Kinase C epsilon (PKCε).[4]
Conclusion
The confirmation of a drug's mechanism of action is a cornerstone of modern drug development. For this compound, a multi-faceted approach employing orthogonal assays is paramount. The combination of direct target engagement studies like CETSA, in vitro enzyme activity assays, and downstream functional cellular assays such as intracellular pH measurement provides a robust and compelling body of evidence. Furthermore, exploring the modulation of signaling pathways like p38MAPK and PKCε can unveil novel aspects of this compound's therapeutic potential. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently validate and further explore the mechanism of action of this compound and other carbonic anhydrase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Ethoxzolamide's inhibitory effects on carbonic anhydrases from different species
For researchers, scientists, and drug development professionals, understanding the inhibitory effects of compounds like Ethoxzolamide across different species is paramount for preclinical studies and translational research. This guide provides a comparative analysis of this compound's inhibitory potency against carbonic anhydrase (CA) isoforms from various species, supported by experimental data and detailed methodologies.
This compound, a sulfonamide derivative, is a potent inhibitor of carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Its inhibitory activity varies among different CA isoforms and across species, a factor of significant consideration in drug design and development.
Comparative Inhibitory Potency of this compound
The inhibitory effect of this compound is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. The following table summarizes the available data on the inhibitory effects of this compound on carbonic anhydrase isoforms from human, bovine, rat, mouse, and zebrafish.
| Species | CA Isoform | Inhibition Constant (Ki) | IC50 | Reference |
| Human | hCA I | 30 nM | - | [1] |
| hCA II | 12 nM | - | [1] | |
| hCA IV | 74 nM | - | [2] | |
| hCA VII | 0.8 nM | - | [3] | |
| hCA IX | 46 nM | - | [1] | |
| hCA XII | 4.5 nM | - | [1] | |
| hCA XIII | 1 nM | - | [1] | |
| Bovine | bCA IV | - | - | [2] |
| Rat | rCA II | - | 0.09 µM | |
| Mouse | mCA XIII | 17 nM (for Acetazolamide, this compound data not available) | - | |
| Zebrafish | zCAH-Z (CA2b) | 0.12 nM | - | |
| Embryo | - | LC50: 9 µM |
Note: The Ki value for mouse CA XIII is for Acetazolamide, a related sulfonamide inhibitor, as specific data for this compound was not found in the reviewed literature.
The data reveals that this compound is a highly potent inhibitor of several human CA isoforms, with Ki values in the low nanomolar range. Notably, it exhibits the highest affinity for hCA VII. Interspecies variations are evident, for instance, in the comparison between human and bovine CA IV, where this compound is a potent inhibitor of the human isoform[2]. The IC50 value for rat CA II also demonstrates significant potency. For zebrafish, a very low Ki value against a specific CA isoform suggests high sensitivity, which is further supported by the observed toxicity in embryos at micromolar concentrations.
Experimental Protocols
The determination of carbonic anhydrase inhibition by this compound typically involves enzymatic assays that measure the catalytic activity of the enzyme in the presence and absence of the inhibitor. The two most common methods are the stopped-flow CO2 hydration assay and the esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrase.
Principle: This technique measures the rate of pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. The assay is performed in a stopped-flow instrument that rapidly mixes the enzyme and substrate (CO2 solution) and monitors the subsequent reaction in real-time using a pH indicator.
Typical Protocol:
-
Enzyme and Inhibitor Preparation: A solution of the purified carbonic anhydrase isoform is prepared in a suitable buffer (e.g., Tris-SO4 or HEPES) at a specific pH (typically around 7.5). The inhibitor, this compound, is dissolved in an organic solvent (like DMSO) and then diluted to various concentrations in the assay buffer.
-
CO2 Substrate Preparation: A saturated solution of CO2 is prepared by bubbling CO2 gas through distilled water.
-
Assay Procedure: The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO2 solution in the stopped-flow apparatus.
-
Data Acquisition: The change in absorbance of a pH indicator (such as p-nitrophenol) is monitored over a short period (milliseconds to seconds). The initial rate of the reaction is calculated from the slope of the absorbance change over time.
-
Data Analysis: The inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Esterase Activity Assay
This is a simpler, colorimetric method that is well-suited for high-throughput screening of inhibitors.
Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of certain esters. This assay utilizes a substrate like p-nitrophenyl acetate (p-NPA), which upon hydrolysis by CA, releases the chromophore p-nitrophenol, leading to an increase in absorbance at a specific wavelength.
Typical Protocol:
-
Reagent Preparation: Solutions of the CA enzyme, this compound at various concentrations, and the substrate (p-NPA) are prepared in a suitable buffer (e.g., Tris-HCl).
-
Assay in a 96-well Plate: The enzyme solution is pre-incubated with different concentrations of this compound for a defined period.
-
Reaction Initiation: The reaction is initiated by adding the p-NPA substrate to each well.
-
Absorbance Measurement: The plate is incubated at a constant temperature, and the absorbance at 400 nm is measured at regular intervals using a microplate reader.
-
Data Analysis: The rate of p-nitrophenol production is calculated from the change in absorbance over time. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols used to determine the inhibitory effects of this compound on carbonic anhydrase.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A comparison of the effects of inhibitors of carbonic anhydrase on osteoclastic bone resorption and purified carbonic anhydrase isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic thermodynamics of this compound inhibitor binding to human carbonic anhydrase XIII - PMC [pmc.ncbi.nlm.nih.gov]
Ethoxzolamide's Anti-Virulence Properties: A Comparative Guide Amidst a Reproducibility Gap
For researchers, scientists, and drug development professionals, the validation of published findings is a critical checkpoint in the pipeline of therapeutic discovery. This guide provides a comparative analysis of the anti-virulence properties of Ethoxzolamide. A notable gap in the scientific literature exists regarding the direct reproducibility of its effects on the opportunistic pathogen Pseudomonas aeruginosa. Therefore, this document summarizes the established mechanism of this compound in other bacterial species and contrasts it with alternative compounds that have demonstrated anti-virulence activity against P. aeruginosa, supported by experimental data and detailed protocols.
This compound's Anti-Virulence Mechanism: Insights from Other Pathogens
While direct studies on P. aeruginosa are lacking, research on other bacteria, such as Mycobacterium tuberculosis and Neisseria gonorrhoeae, has elucidated a potential mechanism of action for this compound's anti-virulence effects. It is proposed that this compound inhibits bacterial carbonic anhydrases (CAs), enzymes crucial for pH homeostasis and the expression of virulence factors.[1][2][3] In M. tuberculosis, inhibition of CAs by this compound disrupts the PhoPR signaling pathway, which is essential for the bacterium's adaptation to the host's acidic environment and for its virulence.[1][2][4]
Proposed Signaling Pathway of this compound in Bacteria
References
A Comparative Analysis of Ethoxzolamide and Next-Generation Carbonic Anhydrase Inhibitors
For Immediate Release
[City, State] – [Date] – This guide provides a comprehensive performance comparison between the established carbonic anhydrase (CA) inhibitor, Ethoxzolamide, and emerging next-generation CA inhibitors, with a focus on SLC-0111 (also known as U-104), a clinical-stage inhibitor with high selectivity for tumor-associated CA isoforms. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of carbonic anhydrase inhibition.
Introduction
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. This compound, a sulfonamide-based inhibitor, has been a long-standing therapeutic agent, primarily for glaucoma. However, the development of next-generation CA inhibitors, such as SLC-0111, is driven by the need for improved isoform selectivity and enhanced therapeutic profiles for specific indications, notably in oncology.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and the next-generation CA inhibitor, SLC-0111. It is important to note that the data has been compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Inhibitory Activity (Kᵢ/IC₅₀ in nM)
| Inhibitor | CA I | CA II | CA IX | CA XII | Data Source |
| This compound | 1.7 | 90 (IC₅₀) | - | - | [1][2] |
| SLC-0111 (U-104) | 5080 | 9640 | 45.1 | 4.5 | [3] |
| Acetazolamide (for reference) | 250 | 12 | 25 | 5.7 | [4] |
Note: Acetazolamide is a structurally similar first-generation CA inhibitor often used as a reference compound.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | This compound | SLC-0111 (U-104) | Data Source |
| Elimination Half-life | 2.5 - 5.5 hours | Similar after single and repeated dosing | [5][6][7] |
| Protein Binding | ~89% | - | [5] |
| Tₘₐₓ (Time to maximum concentration) | - | ~2.5 - 6.0 hours (oral) | [6][7] |
| Clinical Development Stage | Marketed Drug | Phase Ib/II Clinical Trials | [5][8] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
The inhibitory activity of the compounds against various CA isoforms is typically determined using a stopped-flow instrument to measure the kinetics of the CO₂ hydration reaction.
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The resulting change in pH is monitored using a pH indicator. The inhibition constant (Kᵢ) is determined by measuring the catalytic activity at different concentrations of the inhibitor.
Materials:
-
Purified recombinant human CA isoforms (I, II, IX, XII, etc.)
-
Tested inhibitors (this compound, SLC-0111) dissolved in an appropriate solvent (e.g., DMSO)
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
A solution of the CA enzyme is mixed with the inhibitor at various concentrations and incubated for a specific period to allow for binding.
-
This enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH of the solution changes due to the enzymatic reaction.
-
The initial rates of the reaction are calculated from the absorbance data.
-
The Kᵢ values are then determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.[9][10][11]
Mandatory Visualization
Caption: Role of CAIX in cancer and the inhibitory action of SLC-0111.
Caption: Step-by-step workflow for determining carbonic anhydrase inhibition.
Discussion
The available data highlights a significant shift in the therapeutic strategy for carbonic anhydrase inhibitors. This compound, a first-generation inhibitor, exhibits potent inhibition of CA I and CA II.[1][2] This broad-spectrum activity is effective in conditions like glaucoma where reducing aqueous humor production is the goal.[5]
In contrast, next-generation inhibitors like SLC-0111 are designed for high selectivity. SLC-0111 demonstrates potent inhibition of the tumor-associated isoforms CA IX and CA XII, with significantly less activity against the ubiquitous CA I and CA II isoforms.[3] This selectivity is crucial for minimizing off-target side effects and maximizing therapeutic efficacy in oncology, where CA IX and CA XII are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment that promotes tumor growth and metastasis.[8]
The pharmacokinetic profiles also reflect their intended applications. This compound has a relatively short half-life, suitable for managing conditions requiring periodic dosing.[5] The pharmacokinetic data for SLC-0111 from its Phase I clinical trial indicates that a once-daily oral dosing regimen is feasible for cancer therapy.[6][7]
Conclusion
This compound remains a relevant carbonic anhydrase inhibitor for its established applications. However, the development of next-generation inhibitors, exemplified by SLC-0111, represents a significant advancement in the field. The high isoform selectivity of these newer agents opens up new therapeutic avenues, particularly in the challenging landscape of oncology. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the performance advantages of these next-generation inhibitors.
Contact: [Insert Contact Information]
References
- 1. A comparison between the effect of topical and systemic carbonic anhydrase inhibitors on aqueous humor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of inhibitors of carbonic anhydrase on osteoclastic bone resorption and purified carbonic anhydrase isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Signalchem LifeScience [signalchemlifesciences.com]
- 9. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay: Inhibition of human CA12 by stopped-flow CO2 hydration assay (CHEMBL1074274) - ChEMBL [ebi.ac.uk]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Ethoxzolamide
This guide provides immediate safety, handling, and disposal protocols for Ethoxzolamide, tailored for researchers, scientists, and drug development professionals. The following procedural information is designed to ensure the safe management of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1] Adherence to proper PPE protocols is mandatory to mitigate exposure risks.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or protective suit should be worn. | Prevents skin contact which can lead to irritation.[1] Contaminated clothing must be removed and washed before reuse. |
| Respiratory Protection | Not typically required under normal use conditions with adequate ventilation. | Use in a well-ventilated area to avoid inhalation of dust. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Ensure that an eyewash station and safety shower are readily accessible.
-
Ventilation: Handle this compound in a well-ventilated area or in a chemical fume hood to minimize dust inhalation.
-
Dispensing: When weighing or transferring the powder, avoid the formation of dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1]
-
Contamination: Do not eat, drink, or smoke in areas where this compound is handled.
Storage Conditions:
-
Store in a tightly closed, original container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Representative Experimental Protocol: Preparation of an this compound Solution
This protocol outlines a general procedure for the weighing and dissolution of this compound powder.
Methodology:
-
Pre-weighing: Tare a clean, dry weighing boat on an analytical balance.
-
Weighing: Carefully transfer the desired amount of this compound powder to the weighing boat using a clean spatula. Record the exact weight.
-
Transfer: Gently transfer the weighed powder into a suitable glass beaker or flask.
-
Solvent Addition: Add the desired solvent (e.g., DMSO, ethanol) to the beaker in small increments while stirring continuously with a magnetic stirrer until the powder is fully dissolved.
-
Final Volume: Once dissolved, transfer the solution to a volumetric flask and add solvent to reach the final desired volume.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, and date of preparation.
Spill and Emergency Procedures
Immediate and appropriate response to a spill is crucial to prevent exposure and contamination.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if skin irritation occurs.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek medical attention. |
Spill Cleanup Protocol:
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Caption: Workflow for handling an this compound spill.
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, regional, and national regulations.
Operational Plan for Disposal:
-
Waste Collection:
-
Collect solid this compound waste and spill cleanup materials in a designated, sealed, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical.
-
The label should include the words "Hazardous Waste" and the name "this compound".
-
-
Empty Container Disposal:
-
Thoroughly rinse empty containers with a suitable solvent.
-
Collect the first rinse as hazardous waste.
-
After thorough rinsing and air-drying, deface or remove the original label.
-
Dispose of the rinsed container as regular solid waste, or as directed by your institution's waste management guidelines.
-
-
Aqueous Solutions:
-
Aqueous solutions containing this compound should be collected as hazardous waste. Do not dispose of them down the drain.
-
-
Waste Pickup:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Note: It is the responsibility of the user to ensure that waste is managed and disposed of according to all applicable regulations. Always consult your institution's specific guidelines for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
